This compound (LA) and its prominent derivative This compound B (LSB) are among the most pharmacologically active compounds found in the traditional Chinese medicinal herb Salvia miltiorrhiza Bunge (commonly known as Danshen). These compounds belong to the caffeic acid oligomer class and represent the major water-soluble phenolic constituents responsible for the therapeutic effects of this important medicinal plant. Over the past decade, LSB and its metal complexes (particularly magnesium lithospermate B) have attracted significant research attention due to their diverse biological activities, including attenuation of atherosclerosis, improved blood circulation, and treatment of coronary heart disease. [1]
Salvia miltiorrhiza itself has a well-documented history in traditional Chinese medicine, with usage dating back over 2,000 years to the Han Dynasty (25-220 AD) where it was first documented in Shen Nong's Herbal Classic as a "top-grade" herb. [2] [3] The plant grows widely throughout China, with substantial cultivation in Anhui, Shanxi, Hebei, and Sichuan provinces. [4] As the primary source of this compound, Salvia miltiorrhiza roots and rhizomes contain LSB as their most abundant phenolic compound, making it a key marker for quality control of Danshen preparations. [1] Beyond S. miltiorrhiza, recent phytochemical studies have identified this compound in various other Salvia species, though with significant variation in content levels. [5]
This compound B (C36H30O16; molecular weight ≈ 718.6 g/mol) is structurally characterized as a dimer of rosmarinic acid molecules with an additional caffeic acid unit. [1] This polycyclic phenolic carboxylic acid demonstrates higher water solubility compared to the lipophilic tanshinones that are also isolated from Salvia miltiorrhiza. The compound contains multiple carboxylic acid groups that can form complexes with various metal ions including Na+, K+, and Mg2+, with research indicating that these complexes maintain similar bioactivity to the parent compound in immunological assays. [1]
The structural complexity of LSB presents both analytical and synthetic challenges. Its multiple chiral centers and ester linkages make total synthesis economically challenging, thus plant extraction remains the primary source for research and clinical applications. The presence of numerous phenolic hydroxyl groups contributes to its significant antioxidant potential and also provides sites for chemical conjugation to carrier proteins, a property exploited in immunoassay development. [1]
Recent systematic investigations have analyzed the distribution patterns of bioactive compounds across numerous Salvia species. The content of this compound and related phenolic compounds varies significantly between species and plant parts:
Table: Distribution of Major Phenolic Acids in Selected Salvia Species
| Species | Plant Part | This compound Content | Rosmarinic Acid Content | Salvianolic Acid B Content |
|---|---|---|---|---|
| S. miltiorrhiza | Roots | Moderate | Moderate | High |
| S. miltiorrhiza | Leaves | Low | High | Moderate |
| S. bowleyana | Roots | Higher than S. miltiorrhiza | Significantly higher | Significantly higher |
| S. castanea | Roots | Variable | Variable | Variable |
| S. przewalskii | Roots | Variable | Variable | Variable |
Research indicates that phenolic acids including rosmarinic acid, caffeic acid, and danshensu are widely distributed in both roots and leaves across Salvia species, with generally higher concentrations found in leaves compared to roots. [5] However, commercial production primarily utilizes roots despite this distribution pattern due to traditional usage practices and potentially more favorable extraction profiles.
Several high-yield varieties and related species have been identified as potential alternative sources of this compound. Salvia castanea, which grows in high-altitude regions including Tibet, has been reported to contain tanshinone IIA levels up to nine times higher than conventional S. miltiorrhiza, though comprehensive quantification of its this compound content requires further investigation. [5] Similarly, Salvia bowleyana demonstrates significantly higher phenolic acid content compared to S. miltiorrhiza, potentially making it a superior source for this compound extraction. [5]
HPLC with UV detection represents the most established method for precise quantification of this compound in plant materials and biological samples. The technique offers high sensitivity and specificity, with modern methods capable of simultaneously quantifying multiple phenolic acids and tanshinones in a single run. [6] [5]
Table: HPLC Conditions for this compound Analysis
| Parameter | Specification | Application Context |
|---|---|---|
| Column | Waters SunFire C18 reverse-phase | General phenolic acid separation [5] |
| Mobile Phase | Water (0.02% phosphoric acid) and acetonitrile gradient | Optimal resolution of phenolic acids [5] |
| Gradient Program | 5-20% B (0-10 min), 20-25% B (10-15 min), 25-30% B (15-28 min), 30-40% B (28-40 min), 40-45% B (40-45 min), 45-58% B (45-58 min), 58-60% B (58-70 min), 60-65% B (70-80 min) | Comprehensive phenolic acid and tanshinone profiling [5] |
| Flow Rate | 1 mL/min | Standard analytical conditions [5] |
| Column Temperature | 30°C | Maintained stability [5] |
| Detection | UV spectrophotometry | Standard quantification [5] |
| Sample Preparation | 70% methanol extraction, ultrasonication (53 kHz, 350 W, 60 min), centrifugation (12,000 rpm, 15 min) | Efficient extraction from plant materials [5] |
A key advantage of HPLC methodology is its ability to provide precise quantification of LSB alongside other marker compounds, with studies demonstrating strong linearity (R² > 0.99) across clinically relevant concentration ranges. [5] When combined with mass spectrometry (HPLC-MS/MS), the technique offers additional confirmation through structural characterization, though this approach requires more sophisticated instrumentation. [1]
To address the need for high-throughput screening of large sample numbers, researchers have developed innovative immunoassay approaches that overcome the limitations of traditional chromatography. An indirect competitive enzyme-linked immunosorbent assay (ELISA) has been successfully developed for LSB detection, offering a rapid and cost-effective alternative to HPLC methods. [1]
The development of this immunoassay required sophisticated antibody generation strategies due to the low immunogenicity of small molecules like LSB (<1 kDa). Researchers employed an innovative approach using artificial oil bodies (AOBs) constituted with LSB-conjugated recombinant caleosin proteins to immunize hens, producing specific antibodies against LSB that showed minimal cross-reactivity with the carrier protein. [1]
The established ELISA demonstrates a functional detection range of 5-50,000 ng/mL for free LSB, with an IC50 value of approximately 120 ng/mL regardless of whether LSB is complexed with Na+, K+, or Mg2+ ions. The assay shows high specificity, with minimal cross-reactivity with simple phenolic compounds like gallic acid, though some competition is observed with rosmarinic acid (IC50 ≈ 4550 ng/mL), which shares structural similarities as a monomeric unit of LSB. [1]
Experimental workflow for LSB antibody generation and ELISA establishment
The extraction efficiency of this compound from Salvia miltiorrhiza is highly dependent on the selected methodology, with significant variations in yield based on technique and optimization. Hot water extraction remains the most traditional approach, typically employing 20 volumes of water at 100°C for 2 hours per extraction, repeated three times, followed by precipitation with 4 volumes of 95% ethanol. [4] This method yields approximately 1.8% crude polysaccharide fractions containing LSB, though the specific LSB content within this fraction varies. [4]
Response surface methodology (RSM) has been employed to optimize extraction parameters, revealing that a solvent-to-solid ratio of 32 mL/g, extraction time of 2.6 hours, and temperature of 89°C can increase yields to 27.32% ± 0.4% for total water-soluble compounds including LSB. [4] The extraction solvent represents another critical parameter, with aqueous ethanol solutions (20-50% ethanol) demonstrating particular efficacy for phenolic acids like LSB while simultaneously extracting minimal polysaccharide contaminants. [1]
Novel extraction technologies have emerged to address limitations of conventional hot water extraction, including potential thermal degradation of bioactive compounds and excessive energy consumption:
Ultrasonic-assisted extraction: Optimal conditions (180-205 W power, 54-60°C, 125 min processing) can achieve extraction yields of 5.99% ± 0.09% for specific LSB-containing fractions. The mechanical shear effects enhance mass transfer but may damage LSB structure if applied excessively. [4]
Microwave-assisted extraction: Using 1200 W microwave power, 12 min extraction time, and 38 mL/g solvent-to-solid ratio with 86% ethanol concentration, researchers achieved a 14.11% yield of target fractions. This method significantly reduces processing time and energy consumption compared to traditional methods. [4]
Enzyme-assisted extraction: Cellulase treatment (0.5% concentration, 65°C, 120 min) can yield 2.51 mg/g of specific fractions, with the mild processing conditions helping preserve structural integrity of heat-sensitive compounds. [4]
Aqueous two-phase system (ATPS) extraction: An optimized system using n-butyl alcohol (39.1% w/w) and KH₂PO₄ (22.6% w/w) demonstrated remarkable efficiency with a recovery yield of 99.8% and partition coefficient of 310.4 for LSB, enabling simultaneous extraction and partial purification. [6]
Table: Comparison of Extraction Methods for LSB-Containing Fractions
| Method | Optimal Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Hot Water | 89°C, 2.6 h, 32 mL/g ratio | 27.32% ± 0.4% | Economical, scalable | Potential thermal degradation, long extraction time |
| Ultrasonic | 205 W, 60°C, 125 min | 5.99% ± 0.09% | Reduced temperature, higher efficiency | Potential structural damage, equipment limitations |
| Microwave | 1200 W, 12 min, 38 mL/g | 14.11% | Rapid, energy efficient | Optimization complexity |
| Enzymatic | 0.5% cellulase, 65°C, 120 min | 2.51 mg/g | Mild conditions, specificity | Enzyme cost, sensitivity to parameters |
| Aqueous Two-Phase | 39.1% n-butyl alcohol, 22.6% KH₂PO₄ | 99.8% recovery | Integrated extraction/purification, high efficiency | System optimization required |
Following initial extraction, preparative HPLC represents the most effective approach for obtaining high-purity LSB, with one study demonstrating isolation of 9.94 g of 99.3% pure LSB from 0.5 kg of crude extract following ATPS pre-purification, representing a total recovery of 70.1% across both steps. [6]
This compound B demonstrates multiple cardioprotective mechanisms that align with the traditional use of Salvia miltiorrhiza for treating cardiovascular disorders. The compound exhibits significant endothelial protective effects through preservation of vascular barrier function. Research has shown that LSB and related compounds can attenuate tumor necrosis factor-α-induced increases in endothelial permeability, thereby maintaining vascular integrity. [2] Additionally, LSB modulates hemostasis parameters by inhibiting platelet activation and aggregation through multiple pathways, including phosphoinositide 3-kinase inhibition and function as a P2Y12 antagonist and PDE inhibitor. [2]
The vasorelaxant properties of LSB contribute to its antihypertensive effects, primarily mediated through inhibition of voltage-dependent calcium channels in vascular smooth muscle cells. [2] This calcium channel blockade reduces vascular tone and improves peripheral circulation. Furthermore, LSB demonstrates antioxidant capabilities within the cardiovascular system, with studies showing it can modulate heme oxygenase-1 and arginase activities to reduce oxidative stress in endothelial cells. [2]
The compound also addresses dyslipidemia, a key factor in atherosclerosis development, by improving abnormal hemorheological parameters observed in aging models. [2] This multifaceted cardiovascular protection makes LSB a promising candidate for development of novel therapies for atherosclerosis, hypertension, and other vascular disorders.
Recent research has elucidated potent anti-inflammatory effects of this compound, particularly through modulation of neuroinflammation pathways. In BV2 microglial cells, this compound significantly attenuates LPS-induced inflammatory responses by targeting heat shock protein 90 (HSP90) and inhibiting subsequent NF-κB signaling transduction. [7] This mechanism results in dramatically reduced LPS-stimulated microglial migration and decreased nuclear translocation of the NF-κB p65 subunit. [7]
The compound demonstrates a dose-dependent suppression of pro-inflammatory mediators, including:
These effects position this compound as a promising therapeutic agent for neurodegenerative disorders associated with microglial activation, including Alzheimer's and Parkinson's diseases. [7] The specific targeting of HSP90 represents a novel mechanism distinct from conventional anti-inflammatory drugs, potentially offering improved specificity and reduced side effects.
This compound inhibition of neuroinflammation via HSP90/NF-κB pathway
Beyond cardiovascular and neurological applications, this compound demonstrates several other medically relevant biological activities:
Anti-osteoporotic effects: LSB contributes to the bone-protective effects of Salvia miltiorrhiza preparations, though the specific mechanisms remain under investigation. [3]
Hepatoprotective properties: As a component of Salvia miltiorrhiza extracts, LSB may contribute to protection against liver fibrosis and other hepatic disorders, potentially through antioxidant and anti-inflammatory mechanisms. [4]
Potential anticancer activity: While less studied than tanshinones in relation to antitumor effects, LSB may contribute to the overall chemopreventive properties of Salvia miltiorrhiza extracts through antioxidant and anti-angiogenesis mechanisms. [3]
The multifaceted pharmacology of LSB aligns with the traditional application of Salvia miltiorrhiza for treating complex, multi-system disorders, and supports its development as a multifaceted therapeutic agent.
A significant translational challenge for this compound drug development lies in its inherently poor oral bioavailability, a limitation shared with many other active constituents of Salvia miltiorrhiza. [3] [8] This pharmacokinetic limitation stems from several factors, including limited gastrointestinal absorption, potential degradation in the digestive system, and rapid hepatic metabolism. Consequently, conventional oral administration may fail to achieve therapeutic plasma concentrations despite promising in vitro activity.
Several innovative strategies are being explored to address these bioavailability limitations:
Nanotechnology approaches: Development of nanoemulsions, polymeric nanoparticles, and lipid-based nanocarriers to enhance solubility, provide protection from degradation, and potentially enable targeted delivery. [3]
Prodrug strategies: Chemical modification of LSB to create derivatives with improved absorption characteristics while maintaining therapeutic activity.
Advanced delivery systems: Exploration of microneedle patches for transdermal delivery, injectable in situ forming gels for sustained release, and targeted conjugates for specific tissue accumulation. [9]
Recent research demonstrates the potential of such approaches, including the development of This compound-etched ZIF-8 nanoparticles for osteoarthritis treatment, which showed enhanced retention and therapeutic effects in joint tissues. [9]
Discrepancies between preclinical models and clinical applications present another significant challenge in LSB research. Most mechanistic studies employ isolated LSB at high concentrations that may not reflect physiologically achievable levels in human patients. [8] Additionally, traditional preparations of Salvia miltiorrhiza contain complex mixtures of bioactive compounds that may act synergistically, suggesting that isolated LSB may not fully replicate the therapeutic effects of whole extracts. [8]
Future research directions should prioritize:
This compound B represents one of the key bioactive constituents responsible for the multifaceted therapeutic effects of Salvia miltiorrhiza, with demonstrated efficacy across cardiovascular, neurological, and inflammatory conditions. The continuing elucidation of its complex mechanisms of action, particularly its effects on HSP90/NF-κB signaling in neuroinflammation and multiple pathways in cardiovascular protection, provides a robust scientific foundation for its therapeutic application.
Lithospermic acid (LA) demonstrates a range of biological activities through interactions with specific molecular targets. The table below summarizes its key mechanisms and experimental evidence.
| Biological Activity | Molecular Target / Pathway | Experimental Model | Key Findings / Potency | Citation |
|---|---|---|---|---|
| Anti-neuroinflammatory | HSP90 / NF-κB signaling pathway | BV2 microglial cells | Reduced NO, PGE2, IL-6, IL-1β, TNF-α; inhibited iNOS/COX2 expression; dose-dependent response. | [1] [2] |
| Anti-obesity | Dual inhibitor of Pancreatic Lipase (PL) and human Carbonic Anhydrase VA (hCA VA) | In silico docking, dynamics, and experimental validation | Ki = 33.1 ± 1.6 μM for PL; Ki = 0.69 ± 0.01 μM for hCA VA. | [3] |
| Anti-proliferative / Anti-migration | ROS/ERK1/2 pathway; Cyclin D1; MMP-9 | Rat aortic vascular smooth muscle cells (VSMCs) | Inhibited FBS-induced proliferation (25-100 μmol/L) and LPS-induced migration. | [4] |
| Anti-HIV | HIV-1 integrase | In vitro assay | IC50 value of 1.4 μM. | [5] |
| Anti-osteoarthritis | Inflammatory signaling pathways; Mitochondrial rescue | In vitro study (details inferred) | Inhibited inflammatory pathways and protected mitochondria from damage. | [6] |
The following diagram illustrates the anti-neuroinflammatory mechanism of this compound (LA) in BV2 microglial cells, as revealed by the cited studies.
LA inhibits HSP90, blocking NF-κB-driven neuroinflammation. [1] [2]
For researchers aiming to replicate or build upon these findings, here are summaries of the key experimental methodologies.
This protocol is used to evaluate the anti-inflammatory effects of LA.
This protocol assesses LA's potential in preventing vascular diseases.
While the biosynthetic pathway in plants is not detailed in the search results, several efficient laboratory syntheses have been developed.
The following chart visualizes the key stages in the convergent chemical synthesis of (+)-Lithospermic Acid.
Convergent synthesis of LA using C-H activation. [8] [5] [9]
The multi-target profile of LA makes it a promising lead compound for therapeutic development.
Lithospermic acid (LA) is a biologically active polyphenolic compound primarily isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bge (Labiatae), a traditional Chinese medicine commonly known as Danshen. [1] [2] LA belongs to the class of water-soluble phenolic acids and is characterized as a complex ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. [2] This polycyclic phenolic carboxylic acid has attracted considerable scientific interest due to its diverse pharmacological activities, including antioxidative, antifibrotic, anti-inflammatory, and hepatoprotective effects. [1] [3] [4] More recently, research has revealed its potential as a dual inhibitor of pancreatic lipase and human carbonic anhydrase VA, suggesting promising applications in obesity management. [5] The growing therapeutic interest in LA has accelerated the need for comprehensive understanding of its pharmacokinetic behavior and metabolic fate in biological systems.
The chemical structure of this compound features multiple aromatic rings and hydroxyl groups, which contribute to its strong antioxidant properties and also influence its pharmacokinetic characteristics. [2] [3] As a caffeic acid oligomer, LA shares structural similarities with other bioactive compounds in Danshen, particularly salvianolic acid B (also known as this compound B). [2] [6] The presence of multiple phenolic groups makes LA susceptible to extensive metabolism, particularly through methylation pathways, which significantly impacts its bioavailability and tissue distribution. [1] [7] Understanding the fundamental chemistry of LA provides crucial insights into its pharmacokinetic challenges and facilitates the development of strategies to optimize its therapeutic application.
The analysis of this compound and its metabolites in biological matrices primarily relies on liquid chromatography-tandem mass spectrometry (LC/MS/MS) techniques. [1] [7] The specific method developed for LA quantification utilizes an isocratic elution system with a C18 column (150 × 2.0 mm, 5 μm) maintained at 25°C. The mobile phase consists of acetonitrile:10 mM ammonium acetate:formic acid (45:55:0.1, v/v/v) with a flow rate of 0.2 mL/min. [1] This chromatographic condition achieves excellent separation with short retention times of 1.16 min for LA, 1.28 min for its monomethyl metabolite (M1), and 1.50 min for its dimethyl metabolite (M2). [1] The use of electrospray ionization (ESI) in negative mode enables highly sensitive detection, with the dominant ions observed at m/z 493 for LA, m/z 507 for M1, and m/z 522 for M2. [1]
For this compound B, a related compound with similar pharmacokinetic challenges, researchers have employed LC/ion trap MS systems which provide additional advantages for metabolite identification. [8] [6] This approach leverages the MSn capability of ion trap technology to generate structural information for unknown metabolites, making it particularly valuable for comprehensive metabolism studies. [6] The extraction recovery for these methods typically ranges between 70-75% for LA and its analogs from plasma samples, with the internal standard (often silibinin or rosmarinic acid) showing recovery rates of approximately 83.7±3.6%. [1] [6] These validated LC/MS/MS methods provide the necessary sensitivity, specificity, and reproducibility for accurate pharmacokinetic and metabolism studies of this compound in various biological samples.
Protein Precipitation: Biological samples (serum, bile, tissue homogenates) are typically processed using protein precipitation techniques with organic solvents such as acetonitrile or methanol. [1] For serum samples, a simple approach involves mixing 100 μL of sample with 300 μL of acetonitrile containing the internal standard, followed by vortexing and centrifugation. [1] The supernatant is then evaporated to dryness under nitrogen stream and reconstituted in the mobile phase for injection. [1]
Solid-Phase Extraction: For more complex matrices or when higher purification is required, solid-phase extraction (SPE) methods can be employed. [6] The specific sorbents and elution conditions must be optimized based on the phenolic nature of LA and its metabolites. The extraction recovery for this compound B using SPE methods has been reported at 70-75% across concentrations ranging from 0.5 to 40 μg/mL. [6]
Method Validation: Comprehensive validation according to regulatory guidelines includes assessment of linearity, precision, accuracy, and stability. [1] [6] The calibration curves for LA typically demonstrate excellent linearity (r² > 0.99) over concentration ranges relevant to pharmacokinetic studies. [1] Stability tests should include evaluation of freeze-thaw cycles, short-term temperature stability, and post-preparative stability to ensure reliable quantification throughout the analytical process. [6]
This compound demonstrates challenging pharmacokinetic characteristics marked by extremely low oral bioavailability. Following intravenous administration in rats, LA shows rapid distribution, while oral administration results in limited systemic exposure. [1] [7] Quantitative analysis reveals an absolute oral bioavailability of merely 1.15% in rat models. [1] [7] [9] This low bioavailability is reflected in the area under the curve (AUC) values, with AUC₀–t measuring 301.89 mg·h/L after intravenous administration compared to only 3.46 mg·h/L after oral administration. [1] [9] The related compound this compound B shows similarly low oral bioavailability of approximately 5% at a higher dose of 50 mg/kg, suggesting dose-dependent absorption possibly due to saturable metabolism. [10]
The poor absorption characteristics of LA are attributed to multiple factors, including its hydrophilic nature which limits passive diffusion across biological membranes. [10] Studies on this compound B using Caco-2 cell monolayers demonstrated low permeability, further confirming absorption limitations. [10] Additionally, extensive pre-systemic metabolism, particularly in the liver, significantly contributes to the low oral bioavailability. [1] [10] The combination of poor membrane permeability and significant first-pass metabolism presents substantial challenges for the development of oral formulations containing this compound.
After intravenous administration, this compound exhibits rapid and extensive distribution to various tissues, followed by quick elimination. [3] [4] The compound demonstrates a high volume of distribution, suggesting extensive tissue penetration beyond the plasma compartment. [4] This widespread distribution is pharmacologically beneficial as it enables LA to reach its sites of action in different organs, consistent with its reported protective effects in various disease models affecting the liver, kidneys, and cardiovascular system. [4]
The elimination of this compound occurs primarily through hepatic clearance and biliary excretion. [1] [7] Following intravenous administration, the total recovery from bile reaches 75.36% of the administered dose, comprised of 0.46% as unchanged LA, 17.23% as the monomethyl metabolite (M1), and 57.67% as the dimethyl metabolite (M2). [1] [7] [9] After oral administration, the total biliary recovery is substantially lower at 4.26% (0.00% LA, 0.10% M1, and 4.16% M2), reflecting the poor absorption. [1] These findings indicate that LA undergoes efficient hepatic extraction and biliary elimination, with the majority excreted as metabolically transformed products rather than the parent compound.
Table 1: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration | Oral Administration |
|---|---|---|
| Bioavailability | - | 1.15% |
| AUC₀–t (mg·h/L) | 301.89 | 3.46 |
| Total Biliary Recovery | 75.36% | 4.26% |
| Unchanged LA in Bile | 0.46% | 0.00% |
| M1 in Bile | 17.23% | 0.10% |
| M2 in Bile | 57.67% | 4.16% |
Table 2: Pharmacokinetic Comparison of this compound and this compound B
| Parameter | This compound | This compound B |
|---|---|---|
| Oral Bioavailability | 1.15% | ~5% (at 50 mg/kg) |
| Clearance | Rapid | Dose-dependent (saturable) |
| Main Metabolic Pathway | O-methylation | O-methylation |
| Primary Excretion Route | Biliary | Biliary/Fecal |
| Urinary Excretion | Minimal | Minimal |
This compound undergoes extensive biotransformation in biological systems, with O-methylation identified as the primary metabolic pathway. [1] [7] [8] This metabolic conversion is catalyzed by catechol-O-methyltransferase (COMT), an enzyme widely distributed in various tissues, particularly the liver. [8] [6] The methylation process occurs sequentially, resulting in the formation of two principal metabolites: 3'-monomethyl-lithospermic acid (M1) and 3',3''-dimethyl-lithospermic acid (M2). [1] [7] These methylated derivatives retain some biological activity while exhibiting different pharmacokinetic properties compared to the parent compound, including altered biliary excretion patterns. [1]
The metabolic conversion of LA can be demonstrated through in vitro incubation systems using rat hepatic cytosol supplemented with S-adenosyl-L-methionine (SAM) as the methyl donor. [8] [6] These systems successfully generate the same methylated metabolites observed in vivo, confirming the role of hepatic enzymes in LA metabolism. [6] For the related compound this compound B, up to four methylated metabolites have been identified (monomethyl, two dimethyl, and one trimethyl derivative), suggesting similar metabolic patterns among caffeic acid-derived phenolic compounds. [8] [6] The extensive methylation of LA significantly influences its pharmacokinetic profile and contributes to its rapid clearance from systemic circulation.
Figure 1: Primary Metabolic Pathway of this compound via O-Methylation
This compound and its metabolites undergo efficient biliary excretion, representing the major elimination pathway. [1] [7] [9] After intravenous administration, over 75% of the dose is recovered in bile, predominantly as methylated metabolites. [1] [7] This extensive biliary secretion suggests that LA and its derivatives undergo enterohepatic circulation, a process where compounds excreted in bile are reabsorbed from the intestine and returned to the liver. [3] This recycling mechanism may prolong the pharmacological effects of LA despite its rapid clearance from plasma, potentially contributing to its observed hepatoprotective activities. [3]
The excretion patterns differ significantly between administration routes. After intravenous dosing, the majority of the administered LA is recovered in bile as metabolites, with the dimethyl derivative (M2) representing the most abundant form. [1] [7] In contrast, after oral administration, only minimal amounts of metabolites appear in bile, confirming the limited absorption from the gastrointestinal tract. [1] The excreted metabolites in bile eventually reach the feces, representing the final elimination route for LA and its derivatives. [1] [7] [9] Understanding these excretion patterns is crucial for predicting drug-drug interactions and designing appropriate dosage regimens for this compound-containing formulations.
In vitro models provide valuable tools for studying the metabolism and pharmacological effects of this compound under controlled conditions. For metabolism studies, rat hepatic cytosol incubation systems have been successfully employed to identify and characterize the methylated metabolites of LA. [8] [6] These systems typically consist of liver cytosol fractions supplemented with S-adenosyl-L-methionine (SAM) as a methyl donor, incubated with LA at physiological temperature and pH. [6] The metabolites formed can then be identified and quantified using LC/MS/MS techniques, providing insights into metabolic rates and pathways without the complexity of whole organisms.
For activity screening, cell-based assays have been developed to evaluate the hepatoprotective effects of LA. [3] The human liver carcinoma cell line Huh-7 has been utilized to assess protection against CCl₄-induced oxidative damage. [3] In these experiments, cells are pretreated with varying concentrations of LA before exposure to CCl₄, followed by measurement of cell viability, ROS levels, caspase-3/7 activity, and ALT release. [3] Additionally, the anti-oxidant capacity of LA can be quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, which demonstrate concentration-dependent free radical neutralization. [3] These in vitro approaches provide mechanistic insights and facilitate preliminary screening before more resource-intensive in vivo studies.
In vivo pharmacokinetic studies of this compound typically employ rat models, with Sprague-Dawley or Wistar strains being most commonly used. [1] [3] [6] The standard protocol involves administering LA via intravenous (typically 10 mg/kg) and oral (typically 50 mg/kg) routes to separate groups of animals. [1] [10] Blood samples are then collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via cannulation or serial sampling from alternate sites. [1] Serum or plasma is separated by centrifugation and stored at -80°C until analysis. For biliary excretion studies, rats undergo bile duct cannulation to allow continuous collection of bile samples over specific intervals. [1]
For assessment of hepatoprotective effects, in vivo models typically involve inducing liver damage using carbon tetrachloride (CCl₄) in mice or rats. [3] In these experiments, animals are pretreated with LA (50 or 100 mg/kg body weight) for several days before CCl₄ administration. [3] Blood samples are then collected to measure serum biomarkers of liver damage, including aspartate transaminase (AST) and alanine transaminase (ALT). [3] Livers are harvested for histological examination and measurement of oxidative stress markers such as superoxide dismutase (SOD), catalase (CAT), and lipid peroxidation products. [3] These comprehensive in vivo protocols provide critical data on both the pharmacokinetic behavior and pharmacological efficacy of this compound in whole organisms.
Figure 2: Experimental Workflow for this compound Pharmacokinetic Studies
The pharmacokinetic properties of this compound, particularly its high biliary excretion and enterohepatic circulation, directly support its application as a hepatoprotective agent. [3] Research demonstrates that LA significantly attenuates CCl₄-induced oxidative damage in both in vitro and in vivo models. [3] In Huh7 cell lines, LA pretreatment concentration-dependently reduced CCl₄-induced decreases in cell viability, attenuated necrosis, and lowered intracellular ROS levels and caspase-3/7 activity. [3] These protective effects correlate with the pharmacokinetic behavior of LA, as its elimination through biliary routes ensures high local concentrations in the liver, potentially enhancing its therapeutic efficacy against hepatic disorders.
In vivo studies further confirm the hepatoprotective potential of this compound. [3] In BALB/c mice exposed to CCl₄, pretreatment with LA (50 or 100 mg/kg) for six days significantly reduced serum AST and ALT levels in a dose-dependent manner. [3] Additionally, LA treatment increased hepatic antioxidant enzymes including superoxide dismutase (SOD) and catalase (CAT), while reducing lipid peroxidation. [3] Histological examinations revealed that LA pretreatment markedly improved liver architecture, with high-dose treatment (100 mg/kg) restoring liver health to near-normal conditions. [3] These findings substantiate the potential applicability of LA as a hepatoprotective agent and highlight how its unique pharmacokinetic profile contributes to its pharmacological effects.
Beyond its hepatoprotective effects, this compound shows promise in various other therapeutic areas, many of which can be understood in the context of its pharmacokinetic behavior. Recent research has identified LA as a dual inhibitor of pancreatic lipase (PL) and human carbonic anhydrase VA (hCA VA), two key enzymes involved in lipid metabolism. [5] Molecular docking and dynamics simulations reveal that LA interacts with the Zn²⁺ ion in hCA VA via its benzofuran carboxylate moiety and forms stable complexes with PL through hydrogen bonding with ASP 205 and π-stacking interactions with PHE 77 and PHE 215. [5] Experimental validation confirmed inhibitory activity with Kᵢ values of 33.1 ± 1.6 μM for PL and 0.69 ± 0.01 μM for hCA VA. [5]
The multi-target mechanism of LA represents an innovative approach to obesity management, simultaneously reducing fat absorption through PL inhibition while modulating lipid metabolism via hCA VA inhibition. [5] Additionally, LA has demonstrated anti-inflammatory, antioxidant, autophagy activation, and antiapoptotic properties across various disease models. [4] Potential therapeutic applications have been investigated in thrombosis, Parkinson's disease, hepatitis B, diabetes, and psoriasis, among others. [4] Particularly promising are the cardiovascular applications, with LA included in new drug formulations for chronic angina treatment. [4] These diverse therapeutic prospects, coupled with insights into its pharmacokinetic limitations, drive ongoing research to develop formulation strategies that enhance the oral bioavailability and therapeutic potential of this compound.
The comprehensive pharmacokinetic evaluation of this compound reveals a compound with significant therapeutic potential hampered by challenging pharmacokinetic properties. The extremely low oral bioavailability (1.15%), extensive metabolism through O-methylation, and predominant biliary excretion characterize LA as a challenging candidate for drug development. [1] [7] [9] However, its diverse pharmacological activities, including hepatoprotective, antioxidant, and emerging dual-enzyme inhibitory effects against obesity targets, justify continued investigation. [5] [3] [4] The rapid distribution to tissues and enterohepatic circulation may partially compensate for the low systemic exposure after oral administration, particularly for liver-targeted effects.
Lithospermic acid (LA), a water-soluble phenolic acid compound with the molecular formula C27H22O12 and a molecular weight of 538.5 g/mol, is primarily extracted from the dried roots and rhizomes of Salvia miltiorrhiza Bge (Danshen) from the Labiatae family [1]. This natural product has garnered significant research interest due to its diverse biological activities and potential therapeutic applications in various disease conditions, including cardiovascular disorders, diabetic complications, and neurodegenerative diseases [1]. As a complex phenolic acid, LA is categorized chemically as a 2-arylbenzofuran flavonoid, characterized by its multiple aromatic rings and oxygen-containing functional groups that contribute to both its biological activity and challenging physicochemical properties [2].
The compound's structure features several catechol moieties (3,4-dihydroxyphenyl groups) and carboxylic acid groups, which confer not only its water solubility but also significant antioxidant potential through free radical scavenging capabilities [3]. From a biosynthetic perspective, LA is considered a derivative of rosmarinic acid, formed through the esterification of rosmarinic acid with caffeic acid [3]. The compound is part of a broader class of caffeic acid oligomers found in various medicinal plants, particularly within the Boraginaceae family and Nepetoideae subfamily of Lamiaceae [3]. The structural complexity of LA presents challenges for its total synthesis, though successful approaches have been developed, including an intramolecular asymmetric insertion strategy at the benzylic C-H bond of diazo esters, achieving the total synthesis in 12 steps with 31% yield [4].
This compound demonstrates potent anti-inflammatory activity through multiple interconnected mechanisms, with significant implications for treating neuroinflammatory and other inflammatory conditions. In LPS-stimulated BV2 microglial cells, LA effectively inhibits nuclear translocation of the NF-κB p65 subunit, subsequently reducing the expression of pro-inflammatory mediators including iNOS, COX-2, IL-6, IL-1β, and TNF-α in a dose-dependent manner [5]. This anti-inflammatory effect is mechanistically linked to LA's ability to target and inhibit heat shock protein 90 (HSP90), a molecular chaperone that regulates the NF-κB signaling pathway [5]. The suppression of HSP90 activity by LA disrupts the inflammatory cascade at its fundamental regulatory level, providing a rational basis for its therapeutic effects.
The antioxidant capabilities of LA complement its anti-inflammatory properties, forming a comprehensive approach to cellular protection. LA demonstrates significant efficacy in scavenging superoxide radicals stimulated by various agents including phorbol-12-myristate-13-acetate and N-formyl-methionyl-leucyl-phenylalanine in vitro [6]. This direct free radical neutralizing capacity helps mitigate oxidative stress, which often coexists and synergistically amplifies inflammatory processes in pathological conditions. The catechol groups within LA's chemical structure are primarily responsible for its electron-donating antioxidant activity, allowing it to effectively quench reactive oxygen species and break chain oxidation reactions in biological systems [2].
Table 1: Organ-Protective Effects of this compound and Underlying Mechanisms
| Target Organ | Protective Effects | Mechanistic Pathways | Experimental Models |
|---|---|---|---|
| Kidney | Attenuates diabetic kidney fibrosis, reduces extracellular matrix deposition | Piezo1/TGF-β1/Smad signaling inhibition; Suppression of EMT [7] | STZ-induced T1DM mouse model; High glucose-treated renal tubular cells |
| Liver | Ameliorates liver fibrosis | Inhibition of macrophage Piezo1 [7] | In vivo liver fibrosis models |
| Brain | Neuroprotection, attenuation of neuroinflammation | HSP90/NF-κB pathway inhibition; Reduced microglial activation [5] | LPS-stimulated BV2 microglial cells |
| Skin | Improvement of psoriasis-like dermatitis, restoration of skin barrier function | Inhibition of Th17/IL-23 axis cytokines (IL-17A, IL-17F, IL-22) [6] | IMQ-induced psoriasis-like mouse model |
The renoprotective effects of LA warrant particular emphasis given the comprehensive research supporting its potential in managing diabetic kidney disease. In experimental models of Type 1 Diabetes Mellitus (T1DM), LA significantly ameliorates renal fibrosis by targeting the Piezo1/TGF-β1/Smad signaling axis [7]. LA treatment effectively reduces Piezo1 expression and activation in renal proximal tubules, subsequently decreasing TGF-β1 signaling-mediated epithelial-mesenchymal transition (EMT) and fibrosis progression [7]. This mechanosensitive pathway inhibition represents a novel therapeutic approach for addressing the structural alterations in diabetic nephropathy. Additionally, LA has demonstrated inhibitory effects on cytokine-induced mesangial cell proliferation, suggesting potential benefits in mesangioproliferative glomerulonephritis [3].
In the context of dermatological applications, LA exhibits remarkable efficacy in psoriasis management through immunomodulatory mechanisms. When formulated in a microemulsion delivery system to enhance skin penetration, LA significantly improves psoriasis-like dermatitis in imiquimod-induced mouse models by suppressing the Th17/IL-23 cytokine axis [6]. Treatment with LA reduces the expression of key cytokines including IL-17A, IL-17F, IL-22, IL-23, and IL-6 in affected skin tissue, while also restoring skin barrier function as evidenced by normalized transepidermal water loss, improved skin hydration, and reduced erythema [6]. These multifaceted effects position LA as a promising natural product for managing immune-mediated skin disorders.
Beyond the major therapeutic areas discussed above, this compound demonstrates several other significant pharmacological activities. LA has shown antiviral properties, particularly against Human Immunodeficiency Virus (HIV), where it exhibits potent inhibitory activity in H9 cells [3]. The compound also demonstrates autophagy activation capabilities, as evidenced by its dose-dependent upregulation of autophagy-related proteins LC3B and p62 in psoriasis models, suggesting a role in cellular clearance mechanisms [6]. Additionally, LA possesses anti-apoptotic properties that contribute to its organ-protective effects, particularly in neuronal and renal contexts [1]. The cardiovascular benefits of LA are especially noteworthy, with research indicating promising prospects for clinical heart disease treatment and inclusion in new drug formulations for chronic angina, potentially offering superior efficacy compared to current cardiovascular drugs [1].
The pharmacokinetic behavior of this compound is characterized by rapid distribution and elimination following intravenous administration. Studies indicate that LA undergoes rapid and extensive distribution across various tissues after intravenous dosing, followed by quick elimination and excretion patterns [1]. However, the compound faces significant challenges in oral bioavailability, primarily due to poor absorption and substantial metabolism, as demonstrated in Caco-2 cell monolayer systems and rat models [4]. The low permeability observed in these intestinal models highlights the need for innovative formulation strategies to enhance systemic availability when non-parenteral administration routes are desired.
This compound undergoes pH-dependent hydrolytic degradation into smaller phenolic compounds including protocatechuic aldehyde, danshensu, and various isomers [4]. This degradation profile necessitates careful consideration in formulation development and storage conditions. Quantitative analysis of LA and its metabolites is typically performed using reverse-phase high-performance liquid chromatography (HPLC) methods, which provide the sensitivity and specificity required for pharmacokinetic studies [4]. When developing analytical methods for LA, researchers must account for its structural instability and potential degradation products to ensure accurate quantification.
The evaluation of LA's effects on neuroinflammation employs a standardized cell-based assay system. BV2 mouse microglial cells are maintained in DMEM medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 humidified environment, with subculturing every 2-3 days [5]. For experimental procedures, cells in the log phase are seeded in appropriate multi-well plates and allowed to adhere overnight. To assess the anti-inflammatory activity, cells are pre-treated with varying concentrations of LA (typically ranging from 1-100 μM) for 1 hour, followed by incubation with LPS (100 ng/mL) for 24 hours to induce inflammatory activation [5].
Following treatments, multiple analytical approaches are employed:
For the critical step of nuclear and cytoplasmic protein fractionation, cells are harvested and processed using specialized extraction kits. Cell pellets are resuspended in extraction buffer A, incubated on ice for 10 minutes, followed by addition of extraction buffer B and vortexing. After centrifugation at 12,000 × g for 5 minutes, cytosolic fraction supernatants are collected, and the pellets are resuspended in buffer C for nuclear extract preparation [5]. Protein concentrations are determined using BCA assay prior to western blot analysis.
The renoprotective effects of LA are typically investigated in streptozotocin (STZ)-induced Type 1 diabetic mouse models. Male C57BL/6 mice (6 weeks old, 20-25 g) receive intraperitoneal STZ injections (dissolved in 0.1 M sodium citrate buffer) to induce diabetes [7]. After 8 weeks of confirmed diabetes establishment, LA is administered for an additional 8 weeks to evaluate its effects on established renal pathology. Blood glucose and body weight are monitored throughout the study period to confirm diabetic status and assess general health [7].
Kidney tissues are processed for:
Table 2: Experimental Conditions for Key Pharmacological Assessments of this compound
| Assessment Type | Cell Line/Animal Model | Treatment Conditions | Key Readout Parameters |
|---|---|---|---|
| Anti-inflammatory Activity | BV2 microglial cells | Pre-treatment with LA (1-100 μM) for 1 h, then LPS (100 ng/mL) for 24 h | NO production; iNOS, COX2 expression; IL-6, IL-1β, TNF-α levels; NF-κB nuclear translocation |
| Renal Fibrosis Assessment | STZ-induced T1DM mice | LA administration for 8 weeks after diabetes establishment | Piezo1 expression; TGF-β1/Smad signaling; EMT markers; collagen deposition |
| Psoriasis Model | IMQ-induced psoriasis-like mice | 0.1% LA in microemulsion topically for 6 days | Clinical severity score; TEWL; skin hydration; cytokine expression (IL-17A, IL-17F, IL-22) |
| Cell Viability | BV2 cells | LA (0-100 μM) for 24 h | CCK-8 assay absorbance at 450 nm |
The following diagram illustrates the molecular mechanism by which this compound exerts its anti-inflammatory effects in microglial cells:
LA primarily targets the NF-κB signaling pathway to exert its anti-neuroinflammatory effects. In microglial cells, LA directly inhibits HSP90 activity and expression, which subsequently prevents the nuclear translocation of the NF-κB p65 subunit [5]. This inhibition disrupts the downstream transcription of pro-inflammatory genes, including those encoding iNOS, COX-2, and multiple cytokines (IL-6, IL-1β, TNF-α) [5]. The diagram above illustrates this cascade, highlighting LA's pivotal intervention point at HSP90 activation.
The mechanistically distinct pathway through which LA ameliorates diabetic kidney fibrosis involves the Piezo1/TGF-β1/Smad signaling axis, visualized below:
In diabetic kidney disease, chronic hyperglycemia increases extracellular matrix (ECM) stiffness, which activates the mechanosensitive Piezo1 channels on renal tubular cells [7]. This activation triggers calcium influx, subsequently stimulating TGF-β1 expression and Smad2/3 phosphorylation, ultimately leading to epithelial-mesenchymal transition (EMT) and renal fibrosis [7]. LA intervenes at multiple points in this pathway, primarily by inhibiting Piezo1 expression and activation, thereby reducing downstream TGF-β1 signaling and EMT progression [7].
Table 3: Therapeutic Potential of this compound in Various Disease Contexts
| Disease Area | Evidence Level | Proposed Mechanism of Action | Potential Clinical Application |
|---|---|---|---|
| Diabetic Kidney Disease | Preclinical (animal models) | Piezo1/TGF-β1/Smad pathway inhibition; Anti-fibrotic effects [7] | Adjunctive therapy for diabetic nephropathy; Renal fibrosis mitigation |
| Neurodegenerative Disorders | In vitro studies | HSP90/NF-κB pathway inhibition; Microglial activation suppression [5] | Neuroinflammatory component of Alzheimer's/Parkinson's disease |
| Psoriasis | Preclinical (animal models) | Th17/IL-23 axis suppression; Skin barrier restoration [6] | Topical formulation for plaque psoriasis |
| Cardiovascular Diseases | Clinical evidence mentioned | Multiple mechanisms including antioxidant and anti-inflammatory [1] | Chronic angina management (included in new drug formulations) |
| Thrombosis | Not specified | Anticoagulant mechanisms [1] | Prevention and treatment of thrombotic events |
| Viral Infections (HIV) | In vitro studies | HIV replication inhibition [3] | Complementary antiviral therapy |
This compound represents a promising multifaceted therapeutic agent with demonstrated efficacy across a remarkable range of disease models, particularly in conditions involving inflammation, fibrosis, and oxidative stress. The compound's ability to simultaneously target multiple pathogenic pathways – including NF-κB-mediated inflammation, Piezo1-dependent mechanotransduction, and TGF-β1-driven fibrosis – positions it as a valuable candidate for multi-target therapeutic strategies [5] [7]. However, challenges remain in optimizing its pharmaceutical development, particularly addressing its poor oral bioavailability through advanced formulation strategies such as microemulsion systems for topical applications [6] or nanoparticle-based delivery for systemic administration [8].
| Genus / Species | Type of this compound | Research Context / Notes |
|---|---|---|
| Rindera graeca [1] | This compound B (LAB) | In vitro shoot/root cultures; LAB found as a major metabolite (up to 49.3 mg/g DW) [1]. |
| Lithospermum erythrorhizon [2] | This compound & derivatives (methyl esters) | Isolated from plant material; studied for effect on skin cells (HaCaT) [2]. |
| Onosma paniculata [1] | Associated compounds | This compound B identified in related research on Boraginaceae phytochemistry [1]. |
| Cynoglossum columnae [1] | Associated compounds | This compound B identified in related research on Boraginaceae phytochemistry [1]. |
For researchers aiming to study or produce lithospermic acids from Boraginaceae, the following established protocols provide a foundation.
1. In Vitro Culture for Phenolic Acid Production (from Rindera graeca) [1] This methodology offers a sustainable and controlled system for producing compounds like this compound B.
2. In Silico and In Vitro Analysis for Enzyme Inhibition [3] This protocol is used to investigate the potential of this compound as a therapeutic agent for conditions like obesity.
The following diagram outlines the core biosynthetic relationship between the precursor compounds and this compound, which is consistent across Boraginaceae and Lamiaceae families.
> this compound is a conjugate of rosmarinic acid and caffeic acid, while this compound B is a dimer of rosmarinic acid [4] [1].
Recent studies have elucidated specific molecular mechanisms underlying the bioactivity of this compound.
1. Alleviating Myocardial Ischemia/Reperfusion Injury [5] A 2025 study proposed a detailed pathway for how this compound protects heart tissue from injury caused by restored blood flow after ischemia.
> this compound targets the Piezo1 channel, inhibiting a downstream signaling cascade that leads to excessive mitophagy, thereby protecting the heart from ischemia/reperfusion injury [5].
2. Dual Enzyme Inhibition for Obesity Management [3] this compound exhibits a dual inhibitory action against key enzymes in lipid metabolism:
This dual action presents a promising multi-target strategy for managing obesity.
| Key Strategy | Key Steps & Catalytic Methods | Total Steps (to (+)-LA) | Overall Yield | Key Feature / Innovation |
|---|
| Organocatalytic & C-H Olefination [1] | 1. Quinidine-derived organocatalyst (Oxa-Michael) 2. PIFA-mediated rearrangement 3. Intermolecular C-H olefination (Pd/Ac-Ile-OH) | 9 steps | Information missing | Convergent route; amenable to analog synthesis | | Dual C-H Functionalization [2] | 1. Rh-carbene C-H insertion (Davies' catalyst) 2. Late-stage intermolecular C-H olefination (Pd/Ac-Ile-OH) | 12 steps | 11% (from eugenol) | High convergency; two key C-H activation steps | | Fe-Catalyzed CDC & C-H Olefination [3] | 1. Fe-catalyzed Cross-Dehydrogenative-Coupling (CDC) 2. Pd-catalyzed ester-directed C-H olefination | Information missing | Information missing | Concise route; use of economical Fe-catalyst |
The workflow below illustrates how these strategies are implemented in a multi-step process to construct the complex lithospermic acid molecule.
Synthesis involves constructing dihydrobenzofuran and acrylate fragments, then coupling them
Here are the specific methodologies for key steps in the synthesis.
| Therapeutic Area | Disease/Model Studied | Key Findings / Effects | Proposed Molecular Mechanisms |
|---|---|---|---|
| Cardiovascular Protection | Myocardial Ischemia/Reperfusion (I/R) Injury [1] [2] [3] | Reduces infarct size, improves cardiac function, decreases markers of injury (cTnT, CK-MB), attenuates oxidative stress and cardiomyocyte death. | Activates the AMPKα/Nrf2/HO-1 pathway [3]. Inhibits excessive mitophagy via the Piezo1-PPP3/calcineurin-TFEB pathway [1] [2]. |
| Anti-inflammatory & Immunomodulation | Sepsis-Associated Acute Kidney Injury (SA-AKI) [4] | Increases survival, attenuates kidney injury and renal inflammation. | Suppresses M1 macrophage polarization via activating the AMPKα1/mTOR/NF-κB pathway [4]. |
| LPS-Induced Neuroinflammation (BV2 Microglial Cells) [5] [6] | Inhibits production of NO, PGE2, and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α); reduces microglial migration. | Targets HSP90, inhibiting the NF-κB signaling pathway [5] [6]. | |
| Metabolic Disease | Obesity (In silico and in vitro study) [7] | Identified as a dual inhibitor of key enzymes in lipid metabolism. | Inhibits Pancreatic Lipase (PL) and Human Carbonic Anhydrase VA (hCA VA) [7]. |
| Organ Protection | Liver Fibrosis [1] | Improves liver fibrosis. | Alleviates oxidative stress and inflammation (mechanism noted as Piezo1-mediated, per reference within [1]). |
The following diagram illustrates the two primary signaling pathways through which this compound protects against myocardial ischemia/reperfusion injury, as revealed by recent studies:
For researchers looking to replicate these findings, here are the key experimental details from the studies:
In Vivo Myocardial I/R Injury Model [1] [3]
In Vitro Hypoxia/Reoxygenation (H/R) Model [3]
In Vitro Neuroinflammation Model [5] [6]
Enzyme Inhibition Assays [7]
While the evidence is promising, several areas require further investigation to advance this compound towards clinical drug development:
Lithospermum officinale, commonly known as common gromwell or European stoneseed, is a perennial herb in the Boraginaceae family, native to Eurasia and introduced to parts of North America [1] [2] [3]. It is an erect, downy plant growing up to 60–90 cm tall, with lanceolate leaves and small, greenish-white funnel-shaped flowers [1] [4].
The plant is a valuable source of diverse bioactive compounds. The table below summarizes the primary and secondary metabolites identified, which are crucial for its pharmacological effects [4] [5]:
| Metabolite Class | Specific Compounds / Notes |
|---|---|
| Phenolic Acids | Lithospermic acid, rosmarinic acid, chlorogenic acid [6] [4]. |
| Naphthoquinones | Alkannin/shikonin (A/S) and their derivatives (A/Sd); enantiomeric red pigments [6]. |
| Flavonoids | Not specified in detail, but listed as a key class of metabolites [4] [5]. |
| Alkaloids | Pyrrolizidine alkaloids (mentioned in relation to metabolomic profiling) [6]. |
| Other | Glucosides, lipids [4] [5]. |
A key area of research involves understanding and enhancing the production of these valuable metabolites, particularly the naphthoquinones (A/Sd) and related phenolics like this compound.
Key Enzymes and Pathways The biosynthesis of A/S and this compound occurs via the shikimate pathway [6]. A geranylhydroquinone 3''-hydrolase is a key enzyme in the shikonin production pathway [6]. Furthermore, multi-omics analysis has identified 15 candidate genes involved in shikonin biosynthesis in L. officinale [6]. The gene PGT encodes for a key enzyme in A/S biosynthesis [6].
Elicitation to Enhance Metabolite Production Research indicates that the plant's specialized metabolome, including A/Sd, can be effectively modulated by biotic elicitors, such as root-associated bacteria [6]. The following diagram illustrates the experimental workflow and key findings from a study investigating this bacterial modulation.
Experimental workflow for bacterial modulation of L. officinale metabolome.
Specific bacterial strains, including Chitinophaga sp. R-73072, Xanthomonas sp. R-73098, and Pseudomonas sp. R-71838, have been shown to induce a significant increase in A/Sd in both in vitro and greenhouse cultivation systems [6]. This induction is linked to the manipulation of plant defense signaling pathways. Bacteria introduce Microbe-Associated Molecular Patterns (MAMPs) that are recognized by the plant, leading to the stimulation of Reactive Oxygen Species (ROS) and the activation of signaling pathways involving Jasmonic Acid (JA), Salicylic Acid (SA), and Ethylene (ET) [6]. These signals ultimately trigger the upregulation of biosynthetic genes and increased production of defensive specialized metabolites like A/Sd and phenolics [6].
The phytochemicals in L. officinale are responsible for a wide range of pharmacological activities.
Reported Pharmacological Activities
Considerations for Experimental Research
Despite the promising data, several knowledge gaps remain. There is a lack of detailed, quantitative spatial distribution data for this compound within the root system itself. The phylogenetic relationships within the Lithospermeae tribe are still being resolved, which can guide the discovery of new medicinal species and chemicals [8]. Future research should focus on:
Lithospermic acid (LA) and its prominent derivative, This compound B (LAB), are bioactive phenolic acid compounds primarily isolated from traditional medicinal plants, most notably Salvia miltiorrhiza Bunge (Danshen). These compounds exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antiviral (particularly against HIV), and organ-protective effects, making them significant targets for pharmaceutical development [1] [2]. The development of efficient and scalable extraction and purification protocols is therefore essential for obtaining high-purity compounds for research and therapeutic applications. These notes provide detailed methodologies for the extraction, separation, and analysis of this compound, incorporating both conventional and advanced techniques to guide researchers and drug development professionals.
The initial extraction step is critical for efficiently recovering this compound from raw plant material. The choice of technique and solvent system depends on the target compound's polarity, the scale of operation, and the desired throughput.
This method is highly effective for the selective extraction of the hydrophilic This compound B [3] [4].
For samples containing both hydrophilic (e.g., LAB) and lipophilic (e.g., Tanshinone IIA) active components, TLPS allows for simultaneous extraction in a single step [4].
The following workflow diagram illustrates the integrated TLPS process for simultaneous extraction and separation.
Following extraction, further purification is necessary to achieve high-purity this compound for pharmacological studies.
Prep-HPLC is the method of choice for final purification to pharmaceutical-grade purity [3].
Rigorous analytical techniques are required to identify, quantify, and ensure the stability of this compound throughout the process.
LC-MS/MS offers high sensitivity and selectivity for quantifying this compound in complex matrices like biological fluids [5] [6].
Understanding the stability of this compound under various conditions is crucial for process and formulation design.
The table below consolidates key quantitative data from the described extraction and purification methods for easy comparison.
Table 1: Summary of Optimized Extraction and Purification Parameters for this compound
| Method | Key Optimized Parameters | Performance Metrics | Reference |
|---|---|---|---|
| ATPS + Prep-HPLC | 39.1% (w/w) n-BuOH, 22.6% (w/w) KH₂PO₄, pH ~2.0, Solvent/Solid=10 | Recovery: 99.8%; Partition Coefficient: 310.4; Final Purity: 99.3%; Total Recovery: 70.1% | [3] |
| TLPS | 38.4% NaH₂PO₄, 37.6% EtOH, 24.0% n-Hexane, pH 2.55, 47°C, 6.65 h | Simultaneous extraction of hydrophilic LAB and lipophilic Tan IIA | [4] |
| LC-MS/MS Analysis | C8 column, ACN/Am.Formate (50:50), ESI-, MRM | LLOQ: 10 ng/mL; Linear Range: 10-500 ng/mL | [5] |
| Stability (Kinetics) | Degradation follows pseudo-first-order; highly dependent on pH & Temperature | Primary degradation product: Salvianolic acid A | [7] |
The protocols outlined herein provide a robust framework for the efficient extraction and purification of this compound from plant sources. The aqueous two-phase system (ATPS) is highly effective for the initial enrichment of this compound B, while the three-liquid-phase system (TLPS) offers a powerful, integrated solution for processing complex herbal matrices containing multiple active components with divergent polarities. Final purification via preparative HPLC reliably yields material of high pharmaceutical purity suitable for advanced pharmacological studies. Researchers must account for the compound's susceptibility to pH- and temperature-dependent degradation by employing controlled conditions and validated analytical methods like LC-MS/MS throughout the process to ensure product quality and accurate interpretation of experimental results.
Lithospermic acid (LA) and its derivatives are prominent bioactive compounds found in various medicinal plants, particularly Salvia miltiorrhiza (Danshen). These compounds exhibit a wide range of potent biological activities, including antioxidant, anti-inflammatory, anti-HIV, and cardioprotective effects. The analytical characterization and quantification of these compounds are essential for quality control of herbal medicines and pharmacokinetic studies in drug development. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the predominant technique for the analysis of this compound due to its exceptional sensitivity and specificity in complex biological matrices.
These application notes provide a comprehensive collection of standardized protocols and analytical procedures for the quantification of this compound in various sample types, including biological fluids and stability study samples. The protocols encompass method development, validation parameters, degradation kinetics, and metabolic profiling, providing researchers in pharmaceutical development and natural products chemistry with reliable reference methodologies that have been experimentally verified in published studies. Additionally, we present visualized workflows and structured data summaries to facilitate implementation in analytical laboratories.
HPLC-MS/MS has been successfully employed for the quantification of this compound in various biological matrices, with methods demonstrating excellent sensitivity and selectivity. The analytical techniques for this compound quantification in biological samples have been optimized to achieve lower limits of quantification (LLOQ) in the nanogram per milliliter range, enabling precise pharmacokinetic profiling. The methodology typically involves efficient sample preparation techniques, optimized chromatographic separation conditions, and mass spectrometric detection using multiple reaction monitoring (MRM) mode.
Table 1: HPLC-MS/MS Parameters for this compound Quantification in Biological Samples
| Parameter | Serum Analysis (LA) | Multi-component Analysis | This compound B |
|---|---|---|---|
| Matrix | Rat serum | Rat plasma | Rat serum |
| LLOQ | Not specified | 0.5 ng/mL | 10.0 ng/mL |
| Linear Range | Not specified | 0.5–300 ng/mL | 10.0–500 ng/mL |
| Column | Not specified | Agilent Eclipse Plus C18 (150 mm × 2.1 mm, 5 μm) | Luna C8 |
| Mobile Phase | Isocratic conditions | Gradient: acetonitrile-0.2% formic acid | Acetonitrile-ammonium formate (10 mM, pH 6.5) (50:50, v/v) |
| Ionization Mode | Electrospray ionization | Positive/Negative switching | Negative electrospray |
| Internal Standard | Silibinin | Diphenhydramine | 7-hydroxy-3-phenyl-chromen-4-one |
| Extraction Recovery | Not specified | Not specified | 73.2–79.5% |
| Reference | [1] [2] | [3] | [4] [5] |
Quantitative ¹H NMR (Q-NMR) has emerged as a powerful complementary technique to HPLC-MS for studying the degradation kinetics of this compound. This method provides significant advantages for in-situ monitoring of degradation processes without the need for reference compounds for every degradation product. The Q-NMR approach allows for direct quantification of both starting materials and degradation products based on their characteristic proton signals, enabling comprehensive kinetic modeling of degradation pathways.
In a landmark study investigating LA degradation under low oxygen conditions, Q-NMR was implemented using a specialized experimental setup where NMR tubes served as reactors, with high-purity argon bubbled through the solution to vent oxygen. This created an environment similar to industrial manufacturing processes for traditional Chinese medicines, where oxygen exposure is limited. The researchers used trimethylsilyl propionic acid (TSP) as an internal standard for chemical shift calibration and quantitative analysis, allowing precise concentration measurements of both LA and its primary degradation product, salvianolic acid A (Sal A) [6].
The combination of Q-NMR with HPLC-MS creates a powerful analytical platform for comprehensive degradation studies, with NMR providing accurate quantitative data for kinetic modeling and HPLC-MS enabling structural elucidation of degradation products. This hybrid approach has been successfully applied to investigate the effects of key environmental factors—including pH and temperature—on LA degradation kinetics, providing valuable insights for quality control during manufacturing processes [6] [7].
This compound undergoes complex degradation in aqueous solutions, with the process following pseudo-first-order kinetics as established through quantitative ¹H NMR studies. The degradation rate is significantly influenced by two critical environmental factors: temperature and pH. Research has demonstrated that the apparent degradation kinetic constants increase with higher pH values, indicating greater instability under alkaline conditions. Additionally, the degradation process follows the Arrhenius equation relationship with temperature, with higher temperatures accelerating degradation [6] [7].
Comprehensive degradation studies have identified eight main degradation products from this compound, with seven of these structurally elucidated using NMR and LC-MS techniques. Salvianolic acid A (Sal A) has been identified as the primary degradation product of LA, formed through intramolecular rearrangements. Other significant degradation products include danshensu, salvianolic acid C (Sal C), iso-salvianolic acid C (iso-Sal C), and a mixture of salvianolic acids T and U (Sal T/U). The identification of these compounds provides valuable insights into the degradation pathways of LA and potential transformation products that may contribute to the biological activity of herbal preparations containing this compound [6].
Table 2: Degradation Kinetics and Stability Parameters of this compound
| Parameter | Conditions | Findings |
|---|---|---|
| Degradation Kinetics | Aqueous solutions | Pseudo-first-order kinetics |
| Primary Degradation Product | All conditions studied | Salvianolic acid A (Sal A) |
| pH Effect | Phosphate buffer, pH range | Degradation rate increases with higher pH |
| Temperature Effect | 91°C and lower | Follows Arrhenius equation |
| Number of Degradation Products | Identified by HPLC-MS/MS | 8 main products, 7 structurally elucidated |
| Oxygen Effect | Low oxygen vs. ambient | Significant impact on degradation profile |
| Analytical Methods | Q-NMR with HPLC-MS | Comprehensive degradation pathway elucidation |
The degradation pathway of this compound involves complex chemical transformations that include decarboxylation, rearrangement, and oxidation reactions. Based on the identified degradation products, a comprehensive degradation pathway has been proposed that accounts for the formation of salvianolic acid A as the primary product along with other salvianolic acid derivatives. The degradation mechanism likely involves the initial formation of quinone intermediates followed by nucleophilic addition and rearrangement reactions that ultimately yield the observed degradation products [6].
The experimental workflow for studying LA degradation combines multiple analytical techniques to elucidate both kinetic parameters and mechanistic pathways:
Figure 1: Experimental workflow for this compound degradation study using Q-NMR and HPLC-MS.
Environmental conditions play a critical role in determining the degradation rate and products of this compound. Studies conducted under low oxygen conditions have demonstrated different degradation profiles compared to aerobic conditions, highlighting the importance of controlling oxygen levels during manufacturing processes to ensure product quality and consistency. The understanding of LA degradation pathways provides valuable insights for optimizing processing conditions of herbal medicines to minimize degradation of active components or to selectively produce desired compounds such as salvianolic acid A, which possesses potent bioactivities [6] [7].
Comprehensive pharmacokinetic studies of this compound in rat models have revealed several important characteristics that influence its bioavailability and biological activity. After intravenous administration, LA demonstrates rapid distribution and elimination, while after oral administration, it shows very low absolute bioavailability of approximately 1.15%. This low oral bioavailability is attributed to extensive metabolism and poor absorption. The area under the curve (AUC₀–t) values were determined to be 301.89 mg·h/L for intravenous administration and only 3.46 mg·h/L for oral administration, highlighting the significant first-pass effect [1] [2] [8].
Comparative pharmacokinetic studies of crude and wine-processed Danshen extracts have provided insights into the effects of traditional processing methods on the bioavailability of bioactive components. Following oral administration of wine-processed Danshen extract, the maximum concentration (Cₘₐₓ) of tanshinone IIA and both Cₘₐₓ and AUC₀–t of dihydrotanshinone I decreased significantly compared to crude Danshen extract. However, no significant changes were observed for this compound and other phenolic acids, suggesting that the wine-processing method may selectively influence the pharmacokinetic behavior of specific bioactive components in Danshen preparations [3].
The metabolism of this compound primarily occurs through O-methylation reactions catalyzed by catechol-O-methyltransferase, resulting in two main metabolites: 3'-monomethyl-lithospermic acid (M1) and 3',3''-dimethyl-lithospermic acid (M2). These metabolites have been identified in both rat serum and bile samples following intravenous and oral administration of LA. The methylation pattern represents a significant metabolic pathway for this compound, potentially influencing its biological activity and elimination profile [1] [2].
Biliary excretion represents the major elimination route for this compound and its metabolites. After intravenous administration, the total recovery from bile was 75.36%, distributed as 0.46% for unchanged LA, 17.23% for the monomethyl metabolite (M1), and 57.67% for the dimethyl metabolite (M2). In contrast, after oral administration, the total biliary recovery was only 4.26%, with 0.00% for LA, 0.10% for M1, and 4.16% for M2. These findings indicate that LA undergoes extensive metabolism before biliary excretion, and that the administration route significantly affects its metabolic fate [2] [8].
The overview of the metabolic fate of this compound illustrates the key processes determining its bioavailability and clearance:
Figure 2: Pharmacokinetic and metabolic pathway of this compound in rats.
This protocol provides detailed instructions for the quantification of this compound in rat serum using liquid chromatography-tandem mass spectrometry, based on the method developed by Kim et al. with modifications from subsequent studies [4] [1] [5].
Sample Preparation Procedure:
LC-MS/MS Analysis Conditions:
Method Validation Parameters: The method validation should establish linearity over the concentration range of 10-500 ng/mL with a correlation coefficient (r²) ≥ 0.997. The intra- and inter-assay precision should demonstrate coefficient of variation ≤ 6.2%, with accuracy ranging from -10.3% to -2.7%. The extraction recovery should range between 73.2-79.5% for LA and approximately 75.1% for the internal standard [4] [5].
This protocol describes the systematic investigation of this compound degradation kinetics using quantitative ¹H NMR combined with HPLC-MS, based on the method established by Pan et al. [6] [7].
Sample Preparation for Degradation Studies:
Q-NMR Analysis Conditions:
HPLC-MS Analysis of Degradation Products:
Kinetic Analysis:
This protocol outlines the procedure for determining the pharmacokinetics and metabolism of this compound in rat models, based on the method described by Wang et al. [1] [2] [8].
Animal Dosing and Sample Collection:
Sample Preparation for LC-MS/MS Analysis:
LC-MS/MS Conditions for Metabolite Identification:
Pharmacokinetic Analysis:
The analytical methods and protocols for this compound quantification have significant applications in pharmaceutical development, quality control of herbal medicines, and bioavailability enhancement strategies. The validated HPLC-MS/MS methods enable precise quantification of LA and its metabolites in biological fluids, supporting pharmacokinetic studies that inform dosing regimen design. The degradation study protocols provide critical stability information that guides the development of stable formulations and optimization of manufacturing processes for herbal medicines containing this compound.
The comprehensive understanding of LA degradation has practical implications for the quality control of traditional Chinese medicines. By controlling processing conditions such as temperature, pH, and oxygen exposure, manufacturers can minimize undesirable degradation of active components or selectively promote the formation of desired compounds like salvianolic acid A, which possesses potent bioactivities. The metabolic profiling of LA informs potential drug-interaction studies and helps understand inter-individual variations in response to herbal preparations containing this compound.
Future directions in this compound analysis may include the development of ultra-sensitive methods for quantifying LA in target tissues, the implementation of high-resolution mass spectrometry for comprehensive metabolite profiling, and the application of these analytical methods to clinical studies in human subjects. Additionally, the integration of computational approaches with experimental data may facilitate the prediction of degradation behavior under various storage conditions and the design of more stable analogs with improved pharmacokinetic properties.
This compound (LA) is a water-soluble polycyclic phenolic carboxylic acid primarily isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen). This natural compound has attracted significant scientific interest due to its potent antioxidant properties and diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects. LA's chemical structure features multiple phenolic groups that contribute to its free radical scavenging capability, making it a promising candidate for therapeutic development against oxidative stress-related pathologies. The compound's rapid distribution and elimination pharmacokinetics necessitate robust analytical protocols to accurately assess its antioxidant efficacy across different biological systems.
Research has demonstrated that LA exerts its antioxidant effects through multiple mechanisms, including direct free radical neutralization and upregulation of cellular defense systems. These properties position LA as a valuable natural compound for investigating pathways relevant to oxidative stress management and developing potential interventions for conditions where oxidative damage plays a pathogenic role. This application note provides detailed methodologies for evaluating LA's antioxidant activity across various experimental models, from simple chemical assays to complex biological systems.
This compound (IUPAC name: [(2R)-3-(3,4-dihydroxyphenyl)-2-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid]; CAS Registry Number: 28831-65-4) has the molecular formula C₂₇H₂₂O₁₂ and a molecular weight of 530.45 g/mol. As a polycyclic phenolic compound, LA features multiple catechol groups that confer its strong electron-donating capacity and radical stabilization potential. The compound exists as a primary reference standard with typically ≥90.0% purity when obtained from commercial suppliers for research purposes [1].
LA is a caffeic acid oligomer specifically characterized as an ester formed between caffeic acid and 3,4-dihydroxyphenyllactic acid. This structural configuration is significant as the ortho-dihydroxyphenyl (catechol) groups are primarily responsible for the compound's antioxidant activity through hydrogen atom transfer and single electron transfer mechanisms. The compound's conjugated system allows for delocalization of unpaired electrons after radical quenching, enhancing stability and antioxidant efficacy. Researchers should note that LA may degrade under alkaline conditions or in the presence of oxygen, requiring appropriate handling with storage at -20°C and protection from light to maintain stability [2].
The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is a widely used method for preliminary assessment of compound antioxidant activity through hydrogen-donating ability. This protocol adapts established methodologies for quantifying LA's free radical scavenging capacity [5]:
Materials and Reagents:
Procedure:
Technical Notes:
Quantitative ¹H NMR (Q-NMR) provides a powerful approach for monitoring LA stability and degradation kinetics under various conditions, which is particularly relevant for understanding its antioxidant behavior in solution [2]:
Materials and Equipment:
Procedure:
Technical Notes:
Table 1: Key In Vitro Antioxidant Assays for this compound
| Assay Type | Measured Parameters | LA Concentration Range | Key Outcomes |
|---|---|---|---|
| DPPH Scavenging | Radical scavenging capacity, IC₅₀ | 0-100 μM | Direct free radical neutralization capability |
| Q-NMR Stability | Degradation rate constants, half-life | 2-5 mM | Kinetic parameters under varying pH/temperature |
| HPLC-MS Analysis | Degradation products, structural elucidation | Varies | Identification of antioxidant metabolites |
This protocol evaluates LA's ability to protect liver cells against carbon tetrachloride (CCl₄)-induced oxidative damage, adapting methods from established hepatoprotection studies [5]:
Materials and Cell Culture:
Procedure:
Technical Notes:
This protocol assesses LA's antioxidant and anti-inflammatory effects in LPS-stimulated microglial cells, relevant to neurodegenerative conditions [6] [7]:
Materials and Cell Culture:
Procedure:
Technical Notes:
Table 2: Cellular Models for Assessing this compound's Antioxidant Effects
| Cell Model | Inducing Agent | Key Readouts | LA Efficacy Range |
|---|---|---|---|
| Huh7 Hepatocytes | CCl₄ (0.5%) | Cell viability, LDH release, ROS, caspase-3/7 | 10-100 μM |
| BV2 Microglia | LPS (100 ng/mL) | NO production, cytokine levels, NF-κB translocation | 10-100 μM |
| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Cell viability, ROS, apoptosis markers | 50-150 μM |
| NCM460 Colon Cells | LPS (1 μg/mL) | ROS, IL-8, IL-1β, TNF-α | 25-100 μM |
This protocol evaluates LA's protective effects against oxidative stress and inflammation in experimental colitis, adapting methodology from recent research [8]:
Animals and Group Allocation:
Colitis Induction and Assessment:
Oxidative Stress Parameters:
Technical Notes:
This protocol assesses LA's cardioprotective effects against oxidative stress in cardiac tissue, based on established myocardial infarction models [9]:
Animals and Surgical Preparation:
Myocardial Ischemia-Reperfusion Surgery:
Infarct Size Assessment:
Functional and Molecular Assessments:
Technical Notes:
The antioxidant activity of this compound involves multiple interconnected cellular pathways. The following diagram illustrates the key molecular mechanisms identified through experimental studies:
Diagram 1: Molecular mechanisms of this compound's antioxidant and anti-inflammatory effects
The Nrf2-ARE signaling pathway represents a central mechanism through which LA enhances cellular antioxidant defenses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. LA promotes the phosphorylation and nuclear translocation of Nrf2, enabling its binding to antioxidant response elements (ARE) in the promoter regions of numerous antioxidant genes. This binding initiates transcription of key protective enzymes including:
Research demonstrates that LA-mediated Nrf2 activation occurs through AMPKα-dependent phosphorylation, creating a coordinated cellular defense system against oxidative damage. This mechanism has been experimentally verified in multiple disease models, including myocardial ischemia-reperfusion injury, where LA pretreatment significantly increased Nrf2 nuclear translocation and expression of downstream antioxidant enzymes [9].
LA simultaneously modulates inflammatory pathways closely intertwined with oxidative stress responses. The compound inhibits the NF-κB signaling pathway through multiple mechanisms, including:
This dual modulation of both Nrf2 and NF-κB pathways creates a powerful therapeutic approach, as oxidative stress and inflammation form a self-amplifying cycle in many pathological conditions. By simultaneously enhancing antioxidant defenses while suppressing inflammatory responses, LA demonstrates particular efficacy in complex disease models involving both processes [8].
The comprehensive assay protocols detailed in this application note provide researchers with standardized methodologies for evaluating the antioxidant properties of this compound across various experimental systems. From simple chemical assays to complex animal models, these approaches demonstrate LA's significant potential as a multi-target antioxidant therapeutic agent. The compound's ability to simultaneously activate the Nrf2-mediated antioxidant response while inhibiting NF-κB-driven inflammation positions it as a promising candidate for addressing pathological conditions where oxidative stress and inflammation coexist.
Current research supports LA's potential therapeutic applications in neurodegenerative disorders, cardiovascular diseases, hepatic conditions, and inflammatory bowel diseases, all of which involve significant oxidative stress components. Future research directions should focus on further elucidating structure-activity relationships, optimizing delivery systems to enhance bioavailability, and conducting well-controlled clinical trials to validate preclinical findings. The protocols provided herein establish a standardized framework for such investigations, promoting reproducibility and comparability across research initiatives exploring LA's antioxidant mechanisms and potential therapeutic applications.
Lithospermic acid (LA) is a naturally occurring polycyclic phenolic carboxylic acid predominantly isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen). Recent scientific investigations have revealed its potential as a multi-target therapeutic agent against various pathological conditions including obesity, neuroinflammation, and viral infections. Molecular docking studies serve as a critical computational approach for elucidating the binding mechanisms between this compound and its biological targets, providing atomic-level insights that facilitate drug discovery and development. These application notes present comprehensive protocols and methodologies for conducting rigorous molecular docking studies of this compound, supported by recent scientific evidence and structured for practical implementation in research settings.
The significance of this compound in drug discovery stems from its diverse bioactivities and favorable binding characteristics against multiple enzyme systems. As natural products continue to offer valuable scaffolds for therapeutic development, this compound represents a promising candidate with experimentally validated effects against various disease targets. These notes consolidate the most current research findings and methodologies to support researchers in exploring the molecular interactions of this compound through computational and experimental approaches.
This compound has demonstrated significant binding affinities and inhibitory potential against several crucial biological targets through integrated computational and experimental approaches. The table below summarizes the key molecular targets investigated in recent studies:
Table 1: Experimentally Validated Molecular Targets of this compound
| Molecular Target | Therapeutic Area | Binding Affinity/Ki | Inhibitory Activity | Reference |
|---|---|---|---|---|
| Human Carbonic Anhydrase VA (hCA VA) | Obesity Management | Ki = 0.69 ± 0.01 µM | Dual inhibitor targeting lipid metabolism | [1] |
| Pancreatic Lipase (PL) | Obesity Management | Ki = 33.1 ± 1.6 µM | Reduces dietary fat absorption | [1] |
| Heat Shock Protein 90 (HSP90) | Neuroinflammation | Significant inhibition | Suppresses NF-κB signaling pathway | [2] |
| Monkeypox Virus Cysteine Proteinase (I7L) | Antiviral Therapy | Docking score: -7.4 to -9.5 kcal/mol | Potential viral replication inhibition | [3] |
Beyond these directly validated targets, this compound shows potential for addressing complex multifactorial diseases due to its polypharmacological profile. The multi-target nature of this compound is particularly valuable for metabolic disorders, neurodegenerative conditions, and emerging viral infections where single-target approaches often show limited efficacy. Current research indicates this compound's ability to simultaneously modulate complementary pathways—such as reducing fat absorption while regulating lipid metabolism—providing a strong rationale for its continued investigation [1].
Table 2: Additional Potential Targets Based on Computational Predictions
| Molecular Target | Therapeutic Area | Evidence Level | Binding Characteristics | |---------------------|----------------------|--------------------|----------------------------| | NF-κB signaling pathway | Neuroinflammation | Experimental validation | Inhibition of nuclear translocation | [2] | | Inducible Nitric Oxide Synthase (iNOS) | Inflammation | Experimental validation | Dose-dependent inhibition | [2] | | Cyclooxygenase-2 (COX-2) | Inflammation | Experimental validation | Dose-dependent inhibition | [2] |
A standardized workflow ensures consistent and reproducible molecular docking results. The following diagram illustrates the comprehensive protocol for studying this compound interactions with biological targets:
Diagram 1: Molecular docking workflow for this compound studies. The protocol encompasses both target and ligand preparation phases before proceeding to docking simulations.
Protocol 3.2.1: Protein Structure Preparation
Step 1: Structure Acquisition - Obtain the three-dimensional structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. For targets without experimental structures (e.g., monkeypox virus cysteine proteinase), utilize AlphaFold Colab v2.1.0 for reliable structure prediction [3].
Step 2: Structure Cleaning - Remove crystallographic water molecules, cofactors, and native ligands using molecular visualization software (PyMOL, Chimera). Retain essential cofactors and metal ions (e.g., Zn²⁺ in hCA VA) that participate in binding interactions [1].
Step 3: Hydrogen Addition - Add hydrogen atoms to the protein structure, adjusting protonation states of histidine residues and other ionizable groups appropriate to physiological pH (7.4). Use tools like Schrödinger's Protein Preparation Wizard or UCSF Chimera for this process.
Step 4: Energy Minimization - Perform constrained energy minimization to relieve steric clashes and optimize hydrogen bonding networks while maintaining heavy atom positions. Apply the OPLS3e or CHARMM36 force field with implicit solvent model.
Protocol 3.3.1: this compound Structure Preparation
Step 1: Structure Retrieval - Download the three-dimensional structure of this compound (CID: 5316597) from PubChem database or construct it based on the SMILES string: O1C(C(c3c1c(ccc3/C=C/C(=O)OC@HO)O)C(=O)O)O)C(=O)O)c2cc(c(cc2)O)O [4].
Step 2: Conformational Generation - Generate possible protonation states and stereoisomers at physiological pH (7.4). For virtual screening studies, prepare all conceivable stereoisomers as this compound contains multiple chiral centers [1].
Step 3: Geometry Optimization - Perform energy minimization using semi-empirical methods (PM3, PM6) or density functional theory (B3LYP/6-31G*) to obtain the lowest energy conformation. Assign Gasteiger or AM1-BCC partial charges for docking simulations.
Protocol 3.4.1: Molecular Docking Execution
Step 1: Grid Generation - Define the binding site using a grid box centered on the native ligand or known active site residues. For novel targets, use site prediction algorithms (FTMAP, MetaPocket). Typical grid dimensions: 20×20×20 Å with 0.375 Å spacing.
Step 2: Docking Parameters - Employ Glide SP or XP precision for docking simulations (Schrödinger Suite). Use Lamarckian Genetic Algorithm with 50-100 runs per ligand for AutoDock Vina. Apply distance constraints for key interactions (e.g., Zn²⁺ coordination in metalloenzymes).
Step 3: Validation - Validate the docking protocol by redocking known inhibitors and comparing with experimental poses. Accept protocols with RMSD < 2.0 Å between experimental and computational poses.
Table 3: Recommended Docking Parameters for Different Software Packages
| Software | Scoring Function | Search Algorithm | Specific Parameters for LA |
|---|---|---|---|
| AutoDock Vina | Empirical + Knowledge-based | Lamarckian GA | exhaustiveness=50, num_modes=20 |
| Schrödinger Glide | GlideScore | Systematic search | Use SP for screening, XP for refinement |
| MOE Dock | Alpha HB, Affinity dG | Triangle Matcher | Placement: Triangle Matcher, Refinement: Forcefield |
| SwissDock | EADock DSS | Systematic search | Use all protonation states of LA |
Computational predictions require experimental validation to confirm biological activity. The following diagram illustrates the integrated approach for validating this compound interactions:
Diagram 2: Experimental validation workflow for this compound docking predictions, incorporating biochemical and cellular approaches.
Protocol 4.1.1: Pancreatic Lipase Inhibition Assay
Step 1: Substrate Preparation - Prepare 1 mM p-nitrophenyl butyrate (p-NPB) in 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA and 1% Triton X-100.
Step 2: Enzyme Inhibition - Pre-incubate pancreatic lipase (0.2 mg/mL) with varying concentrations of this compound (0-100 μM) for 15 minutes at 37°C. Use orlistat as positive control and DMSO as vehicle control.
Step 3: Reaction Initiation and Measurement - Add p-NPB substrate and monitor the liberation of p-nitrophenol at 405 nm for 10 minutes. Calculate percentage inhibition and determine IC50 values using nonlinear regression analysis [1].
Protocol 4.1.2: Carbonic Anhydrase Inhibition Assay
Step 1: Enzyme Preparation - Dilute human carbonic anhydrase VA to 0.1 mg/mL in 50 mM HEPES buffer (pH 7.5).
Step 2: Esterase Activity Measurement - Monitor the hydrolysis of p-nitrophenyl acetate to p-nitrophenol at 348 nm. Pre-incubate enzyme with this compound (0-50 μM) for 10 minutes before substrate addition.
Step 3: Ki Determination - Measure initial velocities at various substrate concentrations (0.5-5 mM) and inhibitor concentrations. Calculate inhibition constant (Ki) using Lineweaver-Burk or Dixon plots [1].
Protocol 4.1.3: Anti-inflammatory Activity in Microglial Cells
Step 1: Cell Culture and Treatment - Maintain BV2 microglial cells in DMEM with 10% FBS. Pre-treat cells with this compound (10-100 μM) for 1 hour before stimulating with LPS (100 ng/mL) for 24 hours [2].
Step 2: Nitric Oxide Measurement - Collect culture supernatants and measure nitrite accumulation using Griess reagent. Mix equal volumes of supernatant and Griess reagent, incubate for 10 minutes, and measure absorbance at 540 nm.
Step 3: Cytokine Analysis - Quantify pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in culture supernatants using commercial ELISA kits according to manufacturer protocols.
Step 4: Western Blot Analysis - Lyse cells in RIPA buffer, separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against iNOS, COX-2, HSP90, and NF-κB p65. Use β-actin or GAPDH as loading controls [2].
Protocol 5.1.1: Intermolecular Interaction Assessment
Step 1: Pose Analysis - Examine the binding orientation of this compound in the target's active site. For hCA VA, this compound coordinates with the catalytic Zn²⁺ ion via its benzofuran carboxylate moiety—a critical interaction for inhibition [1].
Step 2: Interaction Mapping - Identify specific interactions: hydrogen bonds (conventional, carbon, π), hydrophobic interactions, π-π stacking, and ionic interactions. This compound forms stable complexes with PL through hydrogen bonding with ASP 205 and π-stacking with PHE 77 and PHE 215 [1].
Step 3: Binding Energy Calculation - Compute binding free energy using MM-GB/PBSA methods for the most stable docking poses. Compare calculated values with experimental inhibition constants to validate computational models.
Protocol 5.2.1: Data Quality Assurance
Step 1: Replicate Measurements - Perform all experiments in triplicate minimum with appropriate controls. Report mean values with standard deviation or standard error of the mean.
Step 2: Statistical Testing - Use one-way ANOVA with post-hoc tests for multiple comparisons when assessing dose-dependent effects. Consider p-values < 0.05 as statistically significant.
Step 3: Data Documentation - Report docking scores as mean values from multiple runs with standard deviations. For this compound, documented docking scores range from -7.4 to -9.5 kcal/mol against various targets, indicating strong binding affinity [1] [3].
Table 4: Troubleshooting Guide for Common Issues in this compound Docking Studies
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor docking scores with known active targets | Incorrect protonation state | Generate all possible tautomers and protonation states at pH 7.4 |
| Inconsistent binding poses | Excessive ligand flexibility | Define rotatable bonds appropriately; use constrained docking |
| Discrepancy between computational and experimental results | Incomplete binding site definition | Expand grid size; include known allosteric sites |
| Unstable molecular dynamics simulations | Incorrect force field parameters | Develop specific parameters for this compound |
These application notes provide comprehensive protocols for conducting molecular docking studies of this compound and experimental validation of computational predictions. The integrated approach combining in silico calculations with biochemical and cellular assays ensures robust characterization of this compound's interactions with various biological targets. The documented multi-target activity of this compound against obesity-related enzymes, neuroinflammatory pathways, and viral proteins highlights its therapeutic potential and exemplifies the value of natural products in drug discovery.
Future directions for this compound research should include more extensive ADMET profiling, in vivo validation of computational predictions, and exploration of synergistic effects with other therapeutic compounds. The protocols outlined herein provide a solid foundation for researchers to systematically investigate the molecular mechanisms of this compound and accelerate its development as a potential therapeutic agent for various diseases.
Lithospermic acid (LA) is a plant-derived polycyclic phenolic carboxylic acid isolated from Salvia miltiorrhiza (Danshen). Recent studies have confirmed its strong anti-oxidative and hepatoprotective properties, showing efficacy against various liver injury models, including those induced by carbon tetrachloride (CCl₄) and hepatitis B virus (HBV). These effects are primarily mediated through the reduction of reactive oxygen species (ROS), inhibition of inflammatory pathways, and modulation of specific signaling cascades such as NF-κB [1] [2] [3]. The following notes provide a detailed summary of quantitative findings and standardized experimental protocols.
The hepatoprotective effects of LA have been quantified in both in vitro and in vivo models. Key biochemical markers and their responses to LA treatment are summarized in the table below.
Table 1: Summary of Hepatoprotective Effects of this compound in Experimental Models
| Model System | Inducing Agent | LA Dosage / Concentration | Key Parameters Measured | Results & Efficacy | Primary Proposed Mechanism |
|---|---|---|---|---|---|
| Huh7 Cell Line ( in vitro ) [1] [4] | CCl₄ (0.5%) | (Concentration-dependent) | Cell viability, ROS, Caspase-3/7 activity, LDH, ALT | Significantly attenuated CCl₄-induced oxidative damage and cell death in a concentration-dependent manner. | Antioxidant activity; Reduction of intracellular ROS and apoptosis. |
| BALB/c Mice ( in vivo ) [1] [4] | CCl₄ (10 ml/kg) | 50 & 100 mg/kg body weight (oral, 6 days) | Serum AST & ALT, Hepatic SOD & CAT, Lipid Peroxidation, Histology | Reduced serum AST/ALT elevation; Increased SOD/CAT levels; Decreased lipid peroxidation; Improved liver histology. High-dose (100 mg/kg) showed results comparable to control. | Enhancement of endogenous antioxidant enzymes (SOD, CAT). |
| HepG2 Cell Line ( in vitro ) [2] | HBV Transfection | 0.75 - 3 µM (long-term), 12.5 - 50 µM (short-term) | HBsAg, HBeAg, HBV DNA | Exhibited anti-HBV activity by reducing viral antigens and DNA replication. | Induction of complete autophagy via inhibition of the PI3K/AKT/mTOR pathway. |
| C57BL/6 Mice ( in vivo ) [2] | HBV Hydrodynamic Injection | 50 mg/kg/day | HBsAg, HBeAg, HBV DNA in serum | Showed significant anti-HBV effects in vivo. | Autophagy regulation counteracting HBV-elicited incomplete autophagy. |
This protocol assesses the ability of LA to protect human hepatoma cells (Huh7) from CCl₄-induced oxidative damage [1] [4].
1.1 Cell Culture and Seeding
1.2 Treatment and Induction of Injury
1.3 Assessment of Hepatoprotection
This protocol evaluates the protective effect of LA against CCl₄-induced acute liver damage in mice [1] [4].
2.1 Animal Grouping and Dosing
2.2 Induction of Liver Injury and Sample Collection
2.3 Assessment of Hepatoprotection
The hepatoprotective effect of this compound involves multiple pathways, as illustrated below.
Obesity represents a significant global health challenge characterized by excessive fat accumulation that predisposes individuals to various metabolic disorders. Current pharmacological options remain limited, creating an urgent need for safer, more effective therapeutic agents. Lithospermic acid (LA), a water-soluble phenolic compound derived from Salvia miltiorrhiza (Danshen), has emerged as a promising multi-target candidate for obesity treatment. Traditional "one target–one drug" approaches are increasingly shifting toward multi-target strategies for complex diseases like obesity, with polypharmacology demonstrating enhanced efficacy and reduced side effects compared to single-target approaches. Recent research has revealed that this compound exhibits dual inhibitory activity against key enzymes involved in lipid metabolism, positioning it as a compelling candidate for multi-target obesity therapy that simultaneously addresses complementary pathways in fat absorption and synthesis [1].
The therapeutic potential of this compound extends beyond obesity to various metabolic conditions. Previous studies have documented its antioxidant properties and protective effects against diabetic complications, including retinopathy and nephropathy, through mechanisms involving reduction of oxidative stress markers and inflammatory cytokines [2] [3]. Additionally, this compound has demonstrated anti-inflammatory effects in neural and cardiovascular systems, suggesting broad applicability for metabolic disorders [4] [5]. This document provides comprehensive application notes and detailed experimental protocols to facilitate further investigation of this compound's anti-obesity mechanisms and therapeutic potential.
This compound exerts its anti-obesity effects through simultaneous inhibition of two key enzymes involved in lipid metabolism: pancreatic lipase (PL) and human carbonic anhydrase VA (hCA VA). This dual inhibition strategy represents a novel approach in obesity management by targeting complementary pathways – reducing dietary fat absorption while modulating de novo lipogenesis [1] [6].
Pancreatic lipase plays a crucial role in dietary fat absorption by catalyzing the hydrolysis of triacylglycerols into 2-monoacylglycerols and free fatty acids. This compound inhibits PL through stable binding interactions involving hydrogen bonding with ASP 205 and π-stacking interactions with PHE 77 and PHE 215, as confirmed through molecular docking studies and dynamics simulations. Experimental validation demonstrates that this compound inhibits PL with a Ki value of 33.1 ± 1.6 μM, indicating substantial inhibitory activity [1] [6].
The mitochondrial enzyme hCA VA plays a key role in metabolic processes including de novo lipogenesis and fatty acid biosynthesis. This compound inhibits hCA VA through interaction with the Zn²⁺ ion in the enzyme's active site via its benzofuran carboxylate moiety. This interaction results in potent inhibition with a Ki value of 0.69 ± 0.01 μM, significantly stronger than its effect on PL. While this inhibition is not isoform-specific, it effectively targets a complementary pathway in lipid metabolism [1] [6].
Beyond its primary enzymatic targets, this compound exhibits several secondary metabolic benefits that contribute to its anti-obesity potential:
Antioxidant Effects: this compound reduces oxidative stress markers including urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG), demonstrating significant antioxidant capacity that addresses obesity-related oxidative damage [2] [3].
Anti-inflammatory Action: The compound suppresses pro-inflammatory cytokines including IL-6, IL-1β, and TNF-α, and inhibits iNOS and COX-2 expression in microglial cells, indicating broad anti-inflammatory effects relevant to obesity-associated inflammation [4].
Insulin Sensitization: Studies in OLETF rats demonstrate that this compound improves insulin resistance and glucose intolerance, suggesting beneficial effects on overall metabolic function [2] [3].
Table 1: Quantitative Profile of this compound's Enzyme Inhibition
| Target Enzyme | Inhibition Constant (Ki) | Binding Interactions | Biological Consequences |
|---|---|---|---|
| Pancreatic Lipase (PL) | 33.1 ± 1.6 μM | Hydrogen bonding with ASP 205; π-stacking with PHE 77 and PHE 215 | Reduced dietary fat absorption |
| Human Carbonic Anhydrase VA (hCA VA) | 0.69 ± 0.01 μM | Coordination with Zn²⁺ via benzofuran carboxylate moiety | Suppressed de novo lipogenesis |
Table 2: Secondary Metabolic Benefits of this compound
| Beneficial Effect | Observed Outcomes | Experimental Models |
|---|---|---|
| Antioxidant Activity | Reduced urinary 8-OHdG; decreased oxidative stress | OLETF rats [2] [3] |
| Anti-inflammatory Action | Suppressed IL-6, IL-1β, TNF-α; inhibited iNOS and COX-2 | BV2 microglial cells [4] |
| Metabolic Improvement | Enhanced insulin sensitivity; improved glucose tolerance | OLETF rats [2] [3] |
Principle: This assay measures the inhibitory activity of this compound against pancreatic lipase by monitoring the hydrolysis of a synthetic substrate.
Reagents:
Procedure:
Technical Notes: Include appropriate controls (blank, vehicle, and positive control with Orlistat). Maintain DMSO concentration below 1% to avoid solvent effects on enzyme activity.
Principle: This assay evaluates this compound's inhibition of hCA VA using esterase activity with 4-nitrophenyl acetate as substrate.
Reagents:
Procedure:
Technical Notes: Run assays in triplicate. Use acetazolamide (AAZ) as a positive control. Account for non-enzymatic hydrolysis in blank measurements.
Principle: Computational analysis of binding interactions between this compound and target enzymes.
Procedure:
Technical Notes: Validate docking protocol by redocking native ligands before screening this compound. Use molecular dynamics simulations to confirm binding stability.
Principle: Evaluation of this compound's effects on inflammatory pathways in microglial cells.
Reagents:
Procedure:
Technical Notes: Include cell viability assays (CCK-8) to ensure effects are not due to cytotoxicity. Use specific inhibitors and siRNA knockdown to confirm mechanism of action.
Figure 1: Multi-Target Anti-Obesity Mechanisms of this compound. This diagram illustrates the dual enzyme inhibition and complementary cellular pathways through which this compound exerts its anti-obesity effects, ultimately leading to metabolic improvements.
Figure 2: Experimental Workflow for Evaluating this compound's Anti-Obesity Potential. This diagram outlines a comprehensive research approach integrating computational and experimental methods to characterize the multi-target anti-obesity activity of this compound.
This compound presents significant opportunities for obesity research and therapeutic development. Its dual inhibitory profile against both pancreatic lipase and carbonic anhydrase VA offers a unique multi-target approach that may yield enhanced efficacy compared to single-target agents. Researchers can utilize the protocols provided in this document to further explore this compound's potential in several key areas:
Lead Optimization: Use the structural insights from molecular docking studies to design this compound derivatives with improved potency and selectivity, particularly for hCA VA isoform specificity [1].
Combination Therapies: Investigate this compound in combination with other anti-obesity agents to identify synergistic effects that may allow for lower dosing and reduced side effects.
Formulation Development: Develop specialized delivery systems to enhance bioavailability, potentially leveraging technologies like ZIF-8 nanoparticles as demonstrated in osteoarthritis research [7].
In Vivo Obesity Models: Implement this compound testing in established animal models of obesity such as high-fat diet-induced obese rodents or genetically obese models (e.g., OLETF rats), monitoring parameters including body weight, adiposity, metabolic markers, and tissue-specific effects [2] [3] [8].
Mechanistic Studies: Employ siRNA knockdown and specific pharmacological inhibitors to validate proposed mechanisms, particularly the relationship between HSP90 inhibition and anti-inflammatory effects observed in microglial cells [4].
While current research has established proof-of-concept for this compound's multi-target anti-obesity activity, several areas require further investigation:
ISOForm Selectivity: Optimize the compound for greater selectivity toward hCA VA versus other carbonic anhydrase isoforms to minimize potential off-target effects [1].
Long-Term Safety: Conduct comprehensive toxicological studies and safety profiling to establish therapeutic windows and identify any organ-specific toxicities [9].
Clinical Translation: Develop appropriate pharmacokinetic optimization strategies and clinical trial designs for evaluating this compound in human subjects [9].
This compound represents a promising multi-target therapeutic candidate for obesity management through its dual inhibition of pancreatic lipase and human carbonic anhydrase VA. The compound's complementary mechanisms—reducing dietary fat absorption while suppressing de novo lipogenesis—coupled with its secondary antioxidant and anti-inflammatory activities, position it as a comprehensive approach to addressing the complex pathophysiology of obesity. The application notes and detailed experimental protocols provided in this document establish a foundation for further research and development of this compound and its derivatives as novel anti-obesity therapeutics. Future work should focus on optimizing selectivity, evaluating long-term safety, and advancing promising candidates toward clinical translation.
1. Introduction Obesity is a major global health challenge that demands innovative therapeutic strategies. The "one target–one drug" approach is increasingly giving way to multi-target strategies, or polypharmacology, which can enhance efficacy and minimize side effects for complex diseases like obesity [1]. Simultaneously targeting Pancreatic Lipase (PL) and human Carbonic Anhydrase VA (hCA VA) offers a unique synergistic mechanism: PL inhibition reduces dietary fat absorption, while hCA VA inhibition modulates lipid metabolism and de novo lipogenesis [1] [2].
Lithospermic acid (LA), a natural polyphenolic compound isolated from the traditional Chinese medicine Salvia miltiorrhiza (Danshen), has been identified as a potential dual inhibitor of these two key enzymes [1] [2]. The following notes and protocols summarize the experimental data and procedures for assessing its activity.
2. Key Findings and Quantitative Data Experimental validation confirmed that this compound is an effective inhibitor of both hCA VA and PL. The table below summarizes the key quantitative data from inhibition assays.
Table 1: Experimentally Determined Inhibitory Activity (Kᵢ) of this compound
| Target Enzyme | Inhibitory Constant (Kᵢ) | Significance and Context |
|---|---|---|
| Human Carbonic Anhydrase VA (hCA VA) | 0.69 ± 0.01 μM [2] | Indicates very potent inhibition of this metabolic enzyme. |
| Pancreatic Lipase (PL) | 33.1 ± 1.6 μM [1] [2] | Shows moderate inhibition; the study notes this is a complementary anti-obesity pathway. |
Computational studies have elucidated the molecular interactions responsible for this dual inhibitory action. The table below outlines the key binding interactions.
Table 2: Molecular Binding Interactions of this compound with Target Enzymes
| Target Enzyme | Key Molecular Interactions | Computational Method |
|---|---|---|
| Human Carbonic Anhydrase VA (hCA VA) | Interaction with the Zn²⁺ ion in the enzyme's active site via its benzofuran carboxylate moiety [1] [2]. | Molecular Docking and Dynamics Simulations |
| Pancreatic Lipase (PL) | Forms stable complexes through hydrogen bonding with ASP 205 and π-stacking interactions with PHE 77 and PHE 215 [1] [2]. | Molecular Docking and Dynamics Simulations |
Protocol 1: In Vitro Inhibition Assay for Human Carbonic Anhydrase VA (hCA VA)
This protocol is adapted from the methods used to validate this compound's activity [1] [2].
1. Principle The assay measures the inhibition of the hCA VA enzyme's catalytic activity, which is the conversion of CO₂ to bicarbonate and a proton. The rate of this reaction is monitored using a model substrate.
2. Reagents and Materials
3. Procedure 1. Enzyme Preparation: Reconstitute the hCA VA enzyme in the assay buffer. 2. Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO or buffer. The final concentration of DMSO in the assay should not exceed 1-2% to avoid solvent effects. 3. Reaction Setup: In a cuvette or microplate well, mix: - Assay Buffer - Enzyme solution - Inhibitor solution (or vehicle for control) 4. Initiation and Measurement: Start the reaction by adding the substrate 4-NPA. Immediately monitor the increase in absorbance at 348 nm over 2-3 minutes. 5. Data Analysis: Calculate the initial reaction rates (V₀) for each inhibitor concentration. The inhibitory constant (Kᵢ) can be determined by fitting the data to a non-linear regression model for enzyme inhibition.
Protocol 2: In Vitro Inhibition Assay for Pancreatic Lipase (PL)
This protocol details the method for evaluating the inhibition of PL, adapted from referenced studies [1] [2].
1. Principle This assay measures the inhibition of PL enzyme activity, which hydrolyzes emulsified triglycerides into monoacylglycerols and free fatty acids. The release of free fatty acids is quantified using a detection reagent.
2. Reagents and Materials
3. Procedure 1. Enzyme Activation: Pre-incubate the PL enzyme with the inhibitor (this compound or control) in Tris-HCl buffer for 10-15 minutes. 2. Reaction Initiation: Add the emulsified triglyceride substrate to the mixture to start the enzymatic reaction. 3. Reaction Monitoring: - pH-stat Method: Continuously titrate the reaction mixture with NaOH to maintain a constant pH, recording the rate of NaOH consumption, which is proportional to the fatty acid release. - Colorimetric Method: If using p-nitrophenyl butyrate, measure the increase in absorbance at 405 nm due to the release of p-nitrophenol. 4. Data Analysis: Calculate the lipase activity from the initial rate of the reaction. The percentage inhibition and Kᵢ value can be calculated from the activity measured at different concentrations of this compound.
The following diagram illustrates the integrated experimental workflow from virtual screening to in vitro validation, as described in the research.
This diagram outlines the mechanism of action by which this compound exerts its dual inhibitory effects on key metabolic pathways involved in obesity.
The discovery of this compound as a dual inhibitor of hCA VA and PL introduces a promising multi-target strategy for obesity pharmacotherapy [1]. Targeting these complementary pathways—reducing fat absorption while modulating lipid metabolism—could lead to therapies with superior efficacy and potentially fewer side effects compared to single-target agents like Orlistat [1].
A primary area for future work is optimizing selectivity. While this compound is a potent hCA VA inhibitor, it lacks isoform specificity [1] [2]. Enhancing selectivity for hCA VA over other carbonic anhydrase isoforms is crucial for developing safer drugs with minimal off-target effects. Further research should focus on:
Obesity represents a global health crisis with limited pharmacological options that effectively balance efficacy with safety concerns. The enzyme pancreatic lipase (PL) plays a pivotal role in dietary fat absorption by catalyzing the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. Consequently, PL inhibition has emerged as a proven therapeutic strategy for obesity management by reducing dietary fat absorption and creating a negative energy balance. Currently, orlistat stands as the only FDA-approved pancreatic lipase inhibitor for long-term obesity treatment, but its clinical utility is constrained by significant gastrointestinal adverse effects reported in up to 91% of patients, highlighting the urgent need for alternative inhibitory compounds with improved safety profiles. [1] [2]
Lithospermic acid (LA), a water-soluble phenolic acid compound extracted from the dried roots and rhizomes of Salvia miltiorrhiza Bge (Labiatae), has recently emerged as a promising dual inhibitor targeting both pancreatic lipase and human carbonic anhydrase VA. This dual inhibition mechanism represents a novel therapeutic approach that targets complementary pathways in lipid metabolism and obesity management. The following application notes provide detailed methodologies and experimental protocols for evaluating the pancreatic lipase inhibitory activity of this compound, supporting anti-obesity drug discovery efforts. [3] [4]
This compound exerts its inhibitory effect on pancreatic lipase through specific molecular interactions with key residues in the enzyme's active site. Molecular docking and dynamics simulations reveal that this compound forms stable complexes with pancreatic lipase through multiple mechanisms:
These interactions effectively block substrate access to the catalytic triad (Ser152, Asp176, His263), thereby inhibiting the enzyme's ability to hydrolyze dietary triglycerides. The binding stability has been confirmed through molecular dynamics simulations demonstrating consistent interaction patterns throughout extended simulation periods, suggesting a robust inhibitory mechanism. [2]
Recent research has identified that this compound additionally functions as a potent inhibitor of human carbonic anhydrase VA (hCA VA), a mitochondrial enzyme involved in lipogenesis through its role in providing bicarbonate for de novo fatty acid synthesis. This dual inhibitory activity represents a significant advantage over single-target inhibitors by addressing complementary pathways in lipid metabolism:
The inhibition of hCA VA occurs through interaction with the Zn²⁺ ion in the enzyme's active site via this compound's benzofuran carboxylate moiety. While this inhibition demonstrates high potency (Ki = 0.69 ± 0.01 μM), research indicates it is not isoform-specific, suggesting potential for further structural optimization to enhance selectivity. [3]
Experimental validation through in vitro enzymatic assays has quantified the inhibitory potency of this compound against both pancreatic lipase and human carbonic anhydrase VA. The following table summarizes the key kinetic parameters obtained from these studies:
Table 1: Kinetic Parameters of this compound Enzyme Inhibition
| Enzyme Target | Inhibition Constant (Ki) | Type of Inhibition | Key Interactions |
|---|---|---|---|
| Pancreatic lipase (PL) | 33.1 ± 1.6 μM | Mixed-type competitive | Hydrogen bonding with ASP 205; π-stacking with PHE 77, PHE 215 |
| Human carbonic anhydrase VA (hCA VA) | 0.69 ± 0.01 μM | Not isoform-specific | Coordination with Zn²⁺ via benzofuran carboxylate |
| Cholesterol esterase (CE) | Data not available | Not fully characterized | Potential similar interactions to PL | [3]
The mixed-type competitive inhibition of pancreatic lipase suggests that this compound can bind to both the enzyme's active site and allosteric sites, providing multiple mechanisms of action. The significantly lower Ki value for hCA VA indicates substantially stronger binding affinity for this enzyme compared to pancreatic lipase, though the physiological relevance depends on relative enzyme concentrations and cellular contexts. [3]
This compound represents one of several natural product derivatives investigated for pancreatic lipase inhibitory activity. The following table compares its performance with other bioactive compounds identified through screening efforts:
Table 2: Comparison of Natural Product-Derived Pancreatic Lipase Inhibitors
| Compound | Source | Inhibitory Activity | Molecular Features |
|---|---|---|---|
| This compound | Salvia miltiorrhiza | Ki = 33.1 ± 1.6 μM (PL) | Phenolic acid, benzofuran carboxylate |
| Rosmarinic acid | Trachystemon orientalis, Salvia species | IC₅₀ = 48.213 ± 2.490 μg/mL | Phenolic acid, caffeic acid ester |
| β-sitosterol | Trachystemon orientalis | IC₅₀ = 41.698 ± 1.982 μg/mL | Phytosterol |
| Pinoresinol | Various plant sources | G-score = -10.00 Kcal/mol (docking) | Lignan, furan rings |
| Orlistat (reference) | Synthetic | FDA-approved drug | β-lactone moiety, irreversible inhibitor | [3] [5] [6]
These comparative data highlight the structural diversity of natural PL inhibitors and provide context for this compound's relative potency. The docking score for pinoresinol represents computational prediction rather than experimental validation, demonstrating the importance of follow-up enzymatic assays such as those conducted for this compound. [5]
Purpose: To predict the binding orientation, affinity, and molecular interactions between this compound and pancreatic lipase using computational docking approaches.
Materials and Software:
Procedure:
Protein Preparation:
Ligand Preparation:
Docking Parameters:
Analysis of Results:
Purpose: To experimentally determine the inhibitory potency (Ki) of this compound against pancreatic lipase using spectrophotometric methods.
Materials:
Procedure:
Solution Preparation:
Enzymatic Reaction:
Detection and Analysis:
Kinetic Parameter Determination:
Purpose: To evaluate the stability of this compound-pancreatic lipase complexes and validate docking predictions over extended timescales.
Materials and Software:
Procedure:
System Setup:
Simulation Parameters:
Trajectory Analysis:
Figure 1: Comprehensive workflow for evaluating this compound's pancreatic lipase inhibitory activity, integrating computational and experimental approaches.
Figure 2: Dual inhibition mechanism of this compound targeting both pancreatic lipase and carbonic anhydrase VA pathways for enhanced anti-obesity effects.
This compound presents certain solubility challenges in biological assays due to its phenolic acid structure. To address these issues:
Successful evaluation of this compound's inhibitory activity requires careful assay optimization:
This compound represents a promising natural product-derived inhibitor with demonstrated activity against pancreatic lipase (Ki = 33.1 ± 1.6 μM) and additional potent inhibition of human carbonic anhydrase VA (Ki = 0.69 ± 0.01 μM). This dual inhibitory profile presents a significant advantage for obesity management by targeting complementary pathways in lipid metabolism. The experimental protocols outlined herein provide comprehensive methodologies for evaluating its mechanism and potency, supporting further drug discovery efforts.
Future research directions should focus on:
The integrated computational and experimental approaches described in these application notes provide a robust framework for advancing this compound and related compounds through the anti-obesity drug development pipeline. [3] [4]
Table 1: Summary of In Vivo Hepatoprotective Study Parameters and Findings [1]
| Parameter | Description / Findings |
|---|---|
| Animal Model | Male BALB/c mice (20 ± 2 g) |
| Liver Injury Induction | Carbon tetrachloride (CCl₄), single dose, 10 ml/kg body weight, intraperitoneal injection (v/v=1:49 in corn oil) |
| LA Treatment | 50 mg/kg and 100 mg/kg body weight; oral gavage; once daily for 6 consecutive days prior to CCl₄ injection |
| Key Efficacy Endpoints | - Serum Biochemistry: Significant reduction in elevated ALT and AST levels.
This protocol outlines the methodology for assessing the hepatoprotective efficacy of Lithospermic Acid (LA) against CCl₄-induced acute liver damage in a mouse model [1].
The hepatoprotective effect of LA is largely attributed to its potent antioxidant activity, which mitigates the oxidative stress induced by toxins like CCl₄ [1]. Beyond direct free radical scavenging, LA activates key cellular defense pathways.
The diagram below illustrates how LA activates the AMPK/Nrf2 signaling axis, a crucial mechanism for its antioxidant and anti-apoptotic effects across various tissues, which contributes to its hepatoprotective action [2] [3].
Diagram Title: LA Activates the AMPK/Nrf2 Antioxidant Pathway
Key Insights from the Pathway:
Table 2: Key Considerations for LA in Research Applications
| Aspect | Key Information for Researchers |
|---|---|
| Source & Purity | Primarily isolated from Salvia miltiorrhiza (Danshen). A purity of >98% is recommended for in vivo studies to ensure reproducible results [1] [2]. |
| Solubility & Formulation | Water-soluble phenolic acid. For in vivo oral administration (gavage), it can be dissolved in water or normal saline [2]. |
| Pharmacokinetics (PK) | PK studies in rats indicate LA is widely distributed to tissues but rapidly cleared. It shows high biliary excretion, suggesting enterohepatic circulation, which may prolong its action in the liver [1]. |
| Stability | LA degrades in aqueous solutions, following pseudo-first-order kinetics. Degradation is faster at higher pH and temperature. For stability, prepare solutions fresh, and store samples under low oxygen conditions (e.g., argon bubbling) to prevent oxidation and degradation of active compounds and products like Salvianolic Acid A [4]. |
The compiled data demonstrates that this compound is a promising natural hepatoprotective agent. The provided detailed protocol enables researchers to reliably replicate the in vivo efficacy study. The proposed mechanism involving the activation of the AMPK/Nrf2 pathway provides a molecular basis for its potent antioxidant and anti-apoptotic effects, which are critical in countering toxin-induced liver injury.
Lithospermic acid (LA) and its derivative this compound B (LAB) follow pseudo-first-order kinetics across a wide range of environmental conditions. The degradation rate can be mathematically described as:
-d[LA]/dt = kₒbₛ × [LA]
Where kₒbₛ represents the apparent degradation rate constant. This kinetic model holds true for both the parent compound degradation and the formation of primary degradation products such as salvianolic acid A (Sal A). [1]
The temperature dependence of degradation follows the Arrhenius equation, establishing a predictable relationship between temperature and degradation rate:
k = A × e^(-Ea/RT)
Where Ea represents the activation energy, A is the frequency factor, R is the gas constant, and T is the absolute temperature in Kelvin. This relationship enables meaningful extrapolation of accelerated stability data to real-world storage conditions. [2] [3]
Table 1: this compound Degradation Rate Constants Under Various Conditions
| Temperature (°C) | pH | Buffer Concentration | k (h⁻¹) | Half-life (h) | Primary Products |
|---|---|---|---|---|---|
| 91 | 4.0 | 200 mM phosphate | 0.024 | 28.9 | Sal A, Isomers |
| 91 | 5.0 | 200 mM phosphate | 0.039 | 17.8 | Sal A, Isomers |
| 91 | 6.0 | 200 mM phosphate | 0.052 | 13.3 | Sal A, Isomers |
| 91 | 7.0 | 200 mM phosphate | 0.071 | 9.8 | Sal A, Isomers |
| 91 | 8.0 | 200 mM phosphate | 0.098 | 7.1 | Sal A, Isomers |
| 70 | 7.0 | 200 mM phosphate | 0.015 | 46.2 | Sal A |
| 80 | 7.0 | 200 mM phosphate | 0.032 | 21.7 | Sal A |
| 90 | 7.0 | 200 mM phosphate | 0.065 | 10.7 | Sal A |
Table 2: this compound B Degradation Profile Across pH Spectrum
| pH | Temperature (°C) | k (h⁻¹) | Half-life (h) | Optimal Stability |
|---|---|---|---|---|
| 2.0 | 90 | 0.008 | 86.6 | Maximum |
| 3.0 | 90 | 0.016 | 43.3 | High |
| 4.0 | 90 | 0.031 | 22.4 | Moderate |
| 5.0 | 90 | 0.045 | 15.4 | Low |
| 6.0 | 90 | 0.062 | 11.2 | Poor |
| 7.0 | 90 | 0.089 | 7.8 | Very Poor |
The stability profile of this compound compounds exhibits a strong pH dependence with maximum stability observed in acidic conditions (pH 2.0-4.0). The degradation rate increases significantly as pH becomes more basic, with the log kpH-pH profile described by specific acid-base catalysis and water molecule interactions. [2] [3]
Buffer catalytic effects have been documented, with both acetate and phosphate buffers demonstrating linear increases in degradation rate constants with increasing buffer concentration. This suggests general acid-base catalysis contributes to the degradation mechanism alongside specific hydrogen and hydroxide ion catalysis. [2]
The oxygen content in the experimental system significantly impacts degradation pathways. Studies demonstrate that low oxygen conditions (achieved through argon purging) minimize oxidative side reactions and produce significantly lighter-colored solutions compared to aerated systems. Under atmospheric conditions, Sal A—the primary degradation product—readily oxidizes, complicating kinetic analysis. [1]
Principle: This innovative approach uses quantitative ¹H NMR spectroscopy as an in-situ monitoring tool that avoids analyte conversion during sample preparation and provides structurally rich information for kinetic modeling. [1]
Step-by-Step Protocol:
Sample Preparation: Accurately weigh LA reference standard (≥99% purity) and dissolve in a mixture of 90% 200 mM phosphate buffer and 10% D₂O containing TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) as internal standard.
Oxygen Exclusion: Transfer 500 μL test solution to NMR tube. Bubble high purity argon through a lumbar puncture needle inserted to the bottom of the solution for 2 minutes to vent oxygen.
Tube Sealing: Rapidly seal NMR tube with rubber cap to maintain anaerobic conditions.
Thermal Degradation: Place sealed NMR tubes in thermostat bath pre-heated to target temperature (70-91°C).
NMR Analysis: Periodically acquire ¹H NMR spectra using optimized parameters (relaxation delay ≥5×T1, 16-64 scans). Monitor specific proton signals for LA (δ 6.5-7.5 ppm) and degradation products.
Quantitation: Integrate well-resolved proton signals and calculate concentrations using TSP as internal standard with predetermined T1 relaxation times for accurate quantification.
Chromatographic Conditions:
Sample Analysis:
Table 3: Common Experimental Issues and Solutions
| Problem | Potential Cause | Solution | Prevention |
|---|---|---|---|
| Irreproducible kinetics | Oxygen intrusion during sampling | Implement sealed NMR tube method with argon purging | Validate oxygen exclusion with color comparison (lighter solutions indicate success) |
| Multiple unknown peaks in HPLC | Oxidative side products | Maintain anaerobic conditions throughout experiment | Use reducing agents with caution as they may interfere with natural degradation pathway |
| Non-linear kinetic plots | pH drift during experiment | Use adequate buffer capacity | Monitor pH before and after degradation, use higher buffer concentrations (200 mM) |
| Low Sal A yield | Secondary degradation | Optimize reaction time and temperature | Conduct time-course studies to identify peak Sal A concentration window |
| NMR signal variability | Incomplete relaxation | Increase relaxation delay ≥5×T1 | Determine T1 values for all monitored protons under experimental conditions |
| MS signal suppression | Co-eluting compounds | Optimize gradient elution | Use narrower bore columns (2.1 mm) for improved LC-MS compatibility |
Based on structural elucidation of eight main degradation products, the primary degradation mechanism involves:
Ester Bond Cleavage: Hydrolytic cleavage of labile ester linkages releasing danshensu (DSU) and related structures.
Benzofuran Ring Opening: Subsequent to initial hydrolysis, rearrangement reactions lead to ring-opened structures.
Salvianolic Acid A Formation: The predominant degradation product formed through intramolecular rearrangement.
Secondary Oxidation: Under aerobic conditions, phenolic oxidation leads to quinone formation and dimeric products.
The following diagram illustrates the experimental workflow for studying this compound degradation:
Q1: What is the optimal pH for maximizing this compound stability in aqueous formulations? > The maximum stability for this compound B occurs at approximately pH 2.0, with degradation rates increasing steadily as pH rises. For LAB at 90°C, the degradation rate constant increases from 0.008 h⁻¹ at pH 2.0 to 0.089 h⁻¹ at pH 7.0, representing an 11-fold acceleration in degradation. [2] [3]
Q2: How does temperature affect the degradation rate, and can I extrapolate to room temperature? > Yes, the degradation follows Arrhenius behavior, enabling extrapolation. The activation energy for LAB degradation in acidic conditions (pH 2.0-4.0) is approximately 90.5 kJ/mol, while at higher pH (5.0-7.0) it decreases to 65.2 kJ/mol, indicating a change in the rate-determining step with pH. [2]
Q3: Why is oxygen exclusion critical in degradation studies? > Oxygen exclusion prevents oxidative side reactions that complicate the primary degradation pathway. Studies show that under aerobic conditions, Sal A—the primary degradation product—undergoes rapid oxidation, reducing its yield and generating colored products not observed in anaerobic systems. [1]
Q4: What are the primary degradation products I should expect? > Eight main degradation products have been identified, with salvianolic acid A (Sal A) being the predominant product. Other significant products include danshensu (DSU), protocatechuic aldehyde, this compound, and various isomers formed through rearrangement reactions. [1] [2]
Q5: Which analytical method is preferred for kinetic studies? > The Q-NMR method provides significant advantages for in-situ monitoring without sampling artifacts, while HPLC-MS offers superior capability for structural elucidation of degradation products. For comprehensive studies, the combined approach delivers both accurate kinetics and mechanistic insights. [1]
Q: How does pH affect the degradation rate of lithospermic acid? A: The degradation of this compound and its related compound, this compound B (LAB), in aqueous solution is highly dependent on pH, following pseudo-first-order kinetics across a range of conditions [1] [2] [3]. The compound is most stable in acidic environments.
The table below summarizes the key quantitative relationships for LAB's degradation, which can serve as a critical reference for your experiments with this compound:
| Factor | Effect on Degradation Rate Constant (k) | Key Findings & Quantitative Relationships | Experimental Context |
|---|---|---|---|
| pH Value | Rate increases with higher pH [2]. | Maximum stability at pH 2.0 [2] [3]. The log k-pH profile is described by specific acid-base catalysis [2] [4]. | Phosphate buffer, 90°C [2]. |
| Buffer Concentration | Rate increases with higher concentration [2]. | General acid-base catalysis observed; rate constants increase linearly with buffer concentration [2]. | Phosphate and acetate buffers [2]. |
| Temperature | Rate increases with higher temperature [1] [2]. | Follows the Arrhenius equation [1] [2]. Activation Energy (Ea) for LAB: 90.8 kJ/mol (at pH 4.0) and 90.4 kJ/mol (at pH 5.0) [2]. | - |
Q: What is the proposed mechanism for pH-dependent degradation? A: The primary degradation pathway involves the hydrolysis of the ester bonds and the opening of the benzofuran ring in the molecule [2] [3]. In alkaline conditions, the hydrolysis reaction is catalyzed by hydroxide ions (OH⁻), leading to a faster degradation rate. This mechanistic understanding explains why the compound is most stable in acidic conditions where the concentration of OH⁻ is low.
The following diagram illustrates the core experimental workflow for studying this degradation, integrating key steps to ensure data reliability:
Q: My degradation experiments yield too many unknown byproducts. How can I improve product identification?
Q: I am getting inconsistent kinetic data between replicates. What could be the cause?
Q: Could you provide a detailed protocol for a degradation kinetics experiment? A: The following protocol is adapted from a study on this compound, which provides a robust model [1].
Detailed Experimental Protocol: Degradation Kinetics of this compound
1. Sample Preparation
2. Initiation of Degradation
3. In-situ Q-NMR Analysis
4. Offline HPLC-MS Analysis for Products
5. Data Processing and Kinetic Modeling
What is the most stable pH for Lithospermic Acid in an aqueous solution? Research indicates that this compound and its close relative, this compound B (LAB), are most stable in acidic conditions. The optimal stability for LAB was found to be in the range of pH 2.0 to 5.0, with pH 2.0 being the most stable [1] [2]. Degradation accelerates as the pH increases [3].
What are the main degradation products? The degradation pathway involves hydrolysis and decarboxylation. The primary degradation products identified include:
How can I monitor the degradation process in my experiments? Beyond traditional HPLC-UV methods, recent studies have successfully used advanced techniques:
| Problem Scenario | Possible Cause | Recommended Solution |
|---|---|---|
| Rapid degradation in aqueous solution during storage. | Solution pH is too high (neutral or basic). | Adjust and maintain solution pH to the optimal range of 2.0-5.0, ideally at pH 2.0 [1] [2]. |
| Fast decomposition during high-temperature processing. | Exposure to oxygen in the air accelerates degradation. | Create an oxygen-free environment by degassing the solution and using inert gas (e.g., argon) blanketing [3]. |
| Unexpected low yield of the target compound. | Degradation due to improper storage temperature. | For short-term storage of solutions, use refrigeration (2-8°C). For long-term storage of the pure compound, consider freezing (-20°C or lower) and desiccation [5]. |
| Difficulty tracking degradation products. | Analytical method lacks specificity or is too slow. | Employ LC-MS/MS for precise identification of degradation products [1] [6] or advanced real-time methods like Q-NMR [3]. |
The following table summarizes key quantitative findings on the degradation kinetics of this compound and its analogs.
| Compound / Extract | Condition | Degradation Kinetics & Key Findings | Citation |
|---|---|---|---|
| This compound (LA) | Low oxygen, 91°C, varying pH | Degradation followed pseudo-first-order kinetics. Rate constants increased with higher pH. The relationship between rate and temperature fit the Arrhenius equation [3]. | |
| This compound B (LAB) | 90°C, Aqueous Solution | Degradation followed pseudo-first-order kinetics. Most stable at pH 2.0. Phosphate and acetate buffers showed catalytic effects. The activation energy was calculated to be 92.5 kJ/mol at lower pH [1]. | |
| This compound B (LAB) | Aqueous Solution, 90°C | Confirmed pseudo-first-order kinetics. The optimal stability range was pH 2.0-5.0. The rate constant as a function of temperature obeyed the Arrhenius equation [2]. | |
| Salvianolic Acid B (SAB) | High Temp./Pressure (120°C, 0.2 MPa) | Conversion proceeds via This compound as an intermediate, which then undergoes decarboxylation to form Salvianolic Acid A [4]. |
This protocol is adapted from published research on the degradation kinetics of this compound [3].
Objective: To systematically investigate the effects of pH and temperature on the degradation rate of this compound in an aqueous solution under low oxygen conditions.
Materials & Equipment:
Procedure:
The degradation pathway of this compound can be visualized as follows:
Here are answers to common experimental challenges:
Q1: Why is my lithospermic acid (LA) solution turning dark brown during experiments?
Q2: My quantitative results for LA and its products are inconsistent. What could be wrong?
H NMR (Q-NMR). This technique allows you to monitor the concentration of LA and Sal A directly in the reaction vessel without the need for sampling and exposure to air [1] [2].Q3: How do pH and temperature affect the stability of LA?
| Environmental Factor | Effect on LA Degradation | Experimental Observation | Citation |
|---|---|---|---|
| Initial pH Value | Increased degradation rate at higher pH | Apparent degradation kinetic constants increased with increasing initial pH of the phosphate buffer. | [1] [2] |
| Temperature | Increased degradation rate at higher temperatures | Rate constants of overall degradation as a function of temperature obeyed the Arrhenius equation. | [1] [2] |
| Oxygen Condition | Significant oxidation and degradation in the presence of oxygen | Sample solutions exposed to air showed much darker colors and different degradation profiles compared to argon-deoxygenated samples. | [1] [2] |
This protocol for studying LA degradation under low oxygen conditions is adapted from published research [1] [2].
Method: In-situ Monitoring of LA Degradation using Q-NMR
1. Sample Preparation
2. Degradation Reaction
3. Data Collection & Analysis
The workflow for this protocol can be visualized as follows:
Understanding the degradation pathway and kinetics is crucial for controlling your experiments.
Degradation Pathway: Under low oxygen conditions and heat, LA primarily degrades into Salvianolic acid A (Sal A). The study detected eight main degradation products, and a possible degradation pathway was proposed based on NMR and LC-MS analysis [1] [2].
Kinetics Summary: The degradation of LA under low oxygen conditions is a predictable process that can be modeled as follows:
Q1: What are the main challenges when working with lithospermic acid in aqueous solutions? The primary challenges are its chemical instability and tendency to degrade in solution. Degradation follows pseudo-first-order kinetics and is highly dependent on pH and temperature. The optimal pH for stability is acidic (around pH 2), while higher pH values and elevated temperatures significantly accelerate its degradation into products like salvianolic acid A [1] [2].
Q2: How can I improve the solubility of this compound for biological assays? While direct solubility studies on this compound are limited in the provided research, a highly effective strategy is to use aque- cyclodextrin solutions. Cyclodextrins, particularly (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), form inclusion complexes with phenolic compounds, enhancing their aqueous solubility and stability. This method has been successfully used for related compounds like rosmarinic acid and is recommended as a green and biocompatible solvent system for extraction and formulation [3].
Q3: My this compound solution changed color over time. What does this indicate? Color change, typically a darkening of the solution, is a strong visual indicator of oxidation and degradation. This occurs more rapidly when the solution is exposed to oxygen. Implementing an oxygen-free environment, such as by purging the solution with argon or nitrogen, is essential to minimize this oxidative degradation [1].
The table below summarizes the key parameters influencing this compound stability and recommended solutions.
| Issue | Root Cause | Impact on Experiment | Recommended Solution |
|---|---|---|---|
| Rapid Degradation | High pH environment | Increased degradation rate; loss of parent compound | Maintain solution at pH 2.0 for optimal stability [2] |
| Low Recovery | High temperature during processing | Accelerated hydrolysis and decomposition | Minimize exposure to heat; use lower temperatures for extraction and concentration [2] |
| Oxidation & Color Change | Exposure to oxygen in solution | Formation of oxidative by-products; reduced bioactivity | Degas solvents and perform experiments under inert atmosphere (Argon/N₂) [1] |
| Complex Degradation Profile | Buffer-catalyzed hydrolysis | Faster degradation than in non-buffered solutions | Use the lowest effective buffer concentration [2] |
This protocol is adapted from degradation kinetic studies to create stable aqueous solutions [1] [2].
Objective: To prepare an aqueous solution of this compound with minimized degradation for short-term storage and experiments.
Materials:
Methodology:
This method utilizes green chemistry principles to extract and solubilize phenolic acids like this compound, based on studies of related compounds [3].
Objective: To extract this compound from plant material into a stable, soluble, and biocompatible aqueous solution.
Materials:
Methodology:
The following diagram illustrates the established degradation pathway of this compound, which is key to understanding its instability.
Here are common issues you might encounter and how to resolve them, based on the key challenge of LA's instability [1] [2].
| Challenge | Root Cause | Solution & Preventive Measures |
|---|---|---|
| Low Analytical Accuracy | Degradation during sample prep/HPLC analysis; oxidation from air exposure [1]. | Use in-situ qNMR in low oxygen conditions (Argon purging); NMR tube as reactor [1]. |
| Unidentified Peaks in Spectrum | Multiple degradation products forming (e.g., Salvianolic acid A, others) [1]. | Use combined LC-MS for product identification; confirm structures [1]. |
| Complex Degradation Kinetics | Effects of pH and temperature not controlled or understood [1]. | Systematically control and monitor initial pH and temperature; kinetics follow pseudo-first-order and Arrhenius equation [1]. |
| Improper Quantitative Results | General qNMR pitfalls: incomplete relaxation, poor shimming, incorrect integration [3]. | Allow relaxation delay ≥ 7*T1; ensure good lineshape; use internal standard (e.g., TSP) [3]. |
This methodology is proven for in-situ monitoring of LA's degradation under low oxygen conditions [1].
The following diagram outlines the core experimental procedure:
zg). Key parameters for quantitative accuracy include [3]:Q1: Why is my qNMR analysis showing lower concentration of LA over time even at room temperature? LA undergoes hydrolytic degradation in aqueous solutions. The rate is slower at lower temperatures but is still significant over time. For kinetic studies, controlling temperature is essential, as the degradation rate constants obey the Arrhenius equation and increase with temperature [1] [2].
Q2: What is the primary degradation product of LA I should look for in the NMR spectrum? Salvianolic acid A (Sal A) is the primary degradation product of LA. Up to eight degradation products can form, but Sal A is a major one [1].
Q3: My NMR tube is sealed, so why is oxygen removal still critical? Even in a sealed tube, dissolved oxygen in the initial solution can drive oxidation reactions. Active purging with argon before sealing is necessary to create a true low-oxygen environment and simplify the degradation pathway by minimizing oxidative side reactions [1].
Q4: What are the key advantages of using qNMR over HPLC for this kind of kinetic study? qNMR is in-situ, avoiding analyte transformation during sample preparation and injection for HPLC. It is structurally rich and intrinsically quantitative without the need for identical reference compounds for every analyte, which is ideal for unstable degradation products [1] [3] [2].
The following diagram outlines a robust methodology using Quantitative ¹H NMR (Q-NMR) combined with HPLC-MS for in-situ monitoring and identification [1] [2].
1. Sample Preparation & Degradation [1] [2]
2. In-situ Q-NMR Analysis [1] [2]
3. HPLC-MSn Analysis for Structural Elucidation [1]
The combination of NMR and HPLC-MS allows for the identification of multiple degradation products. Salvianolic acid A (Sal A) is consistently reported as the primary degradation product of LA [1] [2].
Table 1: Key Degradation Products of Lithospermic Acid
| Product Name | Key Identifying Information | Role in Degradation Pathway |
|---|---|---|
| Salvianolic Acid A (Sal A) | Primary degradation product identified via NMR and LC-MS [1] [2]. | Primary Product |
| Six other products | Tentatively identified structures with the help of NMR and LC-MS [1]. | Secondary Products |
| Danshensu | Identified as a degradation product in related studies on this compound B [3]. | Secondary Product |
Table 2: Degradation Kinetics of this compound
| Environmental Factor | Condition Range | Impact on Degradation Rate |
|---|---|---|
| Initial pH | Studied across a range of pH values in phosphate buffer [1]. | The apparent degradation rate constant increases as the initial pH value increases [1]. |
| Temperature | Studied at various temperatures (e.g., up to 91°C) [1]. | The rate constant obeys the Arrhenius equation; rate increases with temperature [1]. |
| Reaction Order | N/A | Follows pseudo-first-order kinetics under the tested conditions [1]. |
Q1: Why is controlling oxygen content critical in the degradation experiment? Controlling oxygen is essential because the degradation pathway and product profile change significantly in its presence. When the reaction is conducted without deoxygenation (exposed to air), a substantial portion of the primary product Sal A can be oxidized, leading to incomplete results and incorrect kinetic data. The low-oxygen condition more accurately mimics sealed industrial manufacturing processes [1].
Q2: What is the main advantage of using Q-NMR over HPLC-UV for kinetic studies? Q-NMR is an in-situ and primary analytical method that does not require reference compounds for quantification. It avoids potential chemical conversions of unstable analytes during sample preparation, which can occur in HPLC analysis. This leads to more accurate concentration measurements for kinetic modeling [1] [2].
Q3: Besides Sal A, what are other common degradation products to look for? While Sal A is the main product, the degradation pathway can generate several others. In studies on the closely related This compound B (LAB), common hydrolytic degradation products identified include danshensu and protocatechuic aldehyde [3]. Your experiments may similarly reveal simpler phenolic acids as secondary breakdown products.
Q1: Why do my lithospermic acid samples degrade during preparation? this compound is inherently unstable in aqueous solutions. The degradation is a chemical reaction process accelerated by several key factors [1] [2]:
Q2: What are the main degradation products I should look for? The degradation pathway is complex and can produce multiple artifacts. The table below summarizes the primary degradation products as identified in studies [1] [2]:
| Degradation Product | Note |
|---|---|
| Salvianolic acid A (Sal A) | The primary degradation product of LA [1] [2]. |
| Danshensu | Identified as a degradation product [2]. |
| Salvianolic acid C (Sal C) | Identified as a degradation product [2]. |
| Sal T/U | A mixture of Salvianolic acids T and U, identified as degradation products [2]. |
| Other Compounds | Up to eight main degradation products have been detected, with seven tentatively identified structurally [1] [2]. |
Q3: How can I prevent degradation and minimize artifacts? To ensure sample integrity, your sample preparation protocol should control the key environmental factors. The following workflow, based on established research methods, is recommended for preparing stable LA samples [1] [2]:
The methodology below has been proven effective for investigating LA degradation and can be adapted for stable sample preparation [1] [2].
1. Sample Preparation for Low-Oxygen Conditions
2. Instrumentation and Analysis
3. Key Degradation Kinetics Data Understanding the kinetics helps in designing conditions to minimize degradation. The degradation of LA follows pseudo-first-order kinetics [1].
| Factor | Impact on Degradation Rate Constant | Experimental Observation |
|---|---|---|
| pH | Increases with higher initial pH | The apparent degradation kinetic constants increased as the initial pH value of the phosphate buffer increased [1]. |
| Temperature | Increases with higher temperature; obeys the Arrhenius equation | The rate constants of overall degradation as a function of temperature obeyed the Arrhenius equation under the given conditions [1]. |
To summarize the critical points for preventing :
Here are answers to specific issues you might encounter during your experiments:
| Question | Issue Description & Solution |
|---|
| How to prevent degradation during analysis? | Issue: LA degrades during sample prep/analysis, skewing results [1] [2]. Solution: Maintain low oxygen conditions [1] [3]. Sparge solutions with argon/nitrogen and use sealed vessels. Use a stability-indicating method (e.g., HPLC-UV) to separate LA from its degradation products [2] [4]. | | How to quantify without a reference standard? | Issue: Quantitative analysis is difficult without pure reference compounds for all analytes [1]. Solution: Use Quantitative 1H NMR (Q-NMR). This in-situ technique uses a single internal standard (e.g., TSP) for absolute quantification without needing reference compounds for every degradation product [1] [3]. | | Which technique is better for identifying degradation products? | Issue: Unknown degradation peaks complicate stability studies. Solution: Combine HPLC-MS and NMR. Use HPLC-MS for rapid initial identification and NMR for definitive structural elucidation of complex or isomeric compounds [1] [3]. |
For your method development, the following summarized data and procedures are essential.
The degradation of this compound follows pseudo-first-order kinetics [1] [2]. The key environmental factors affecting its stability are pH and temperature.
Table 1: Effect of pH on Degradation Rate Constant (k) of LA (Data extrapolated from referenced studies [2] [4])
| pH Condition | Impact on Degradation Rate Constant (k) |
|---|---|
| Acidic (pH ~2.0) | Minimal degradation; optimal for stability. |
| Near-neutral / Basic | Significant increase in degradation rate. |
Table 2: Arrhenius Parameters for LA Degradation (Data derived from referenced kinetic studies [2])
| Parameter | Value / Finding |
|---|---|
| Activation Energy (Ea) | 92.8 kJ/mol (in pH 7.0 phosphate buffer) |
| Relationship | The degradation rate as a function of temperature obeys the Arrhenius equation [1]. |
This protocol is adapted from a study that used Q-NMR and HPLC-MS to investigate LA degradation under low oxygen conditions [1] [3].
The table below summarizes the core characteristics of these two compounds.
| Feature | Lithospermic Acid (LA) | Salvianolic Acids (General) |
|---|---|---|
| Chemical Class | Polyphenolic acid (hydrophilic) [1] | Polyphenolic acids (hydrophilic) [1] |
| Primary Source | Roots and aerial parts of Salvia miltiorrhiza (Danshen) [1] [2] | Primarily the roots of Salvia miltiorrhiza (Danshen) [1] |
| Note | A major active component in aqueous extracts of Danshen [2]. | This is a group of compounds; Salvianolic Acid A and B are among the most prominent [3] [1]. |
The following table outlines the experimental evidence supporting their antioxidant and related biological activities.
| Aspect | This compound (LA) | Salvianolic Acids |
|---|
| Key Antioxidant Findings | - Reduced ROS and MDA levels, and enhanced SOD activity in an H2O2-induced PC12 cell model of oxidative stress [4].
The antioxidant mechanisms of these compounds, particularly this compound, involve complex signaling pathways. The diagrams below summarize the key pathways identified in the research.
For researchers and drug development professionals, the following points are crucial:
To build upon this information, you could:
The table below summarizes the key experimental data for the two inhibitors, highlighting differences in their mechanisms and potency.
| Inhibitor | Source | Primary Target(s) | Inhibition Constant (Kᵢ) | IC₅₀ | Mechanism of Inhibition |
|---|
| Lithospermic Acid | Salvia miltiorrhiza (Danshen) [1] | Pancreatic Lipase (PL) & human Carbonic Anhydrase VA (hCA VA) [1] | PL: 33.1 ± 1.6 μM hCA VA: 0.69 ± 0.01 μM [1] | Information missing | Reversible; interacts via hydrogen bonding (with ASP 205) and π–stacking (with PHE 77 and PHE 215) [1]. | | Orlistat | Synthetic derivative of Lipstatin (from Streptomyces toxytricini) [2] [3] | Pancreatic & Gastric Lipases [2] [3] | Information missing | 0.1 - 0.2 μM (for PL) [3] | Irreversible covalent inhibition; β-lactone ring forms a covalent bond with the catalytic serine residue (Ser152) of PL [3] [4]. |
The data in the table above were generated through standardized biochemical and computational assays.
For this compound [1]:
The following diagrams illustrate the distinct inhibitory pathways of these two compounds.
The choice for future development depends on the research objective: pursuing a known, potent single-target inhibitor (orlistat) or exploring a novel, multi-target natural scaffold (this compound) that may offer a differentiated therapeutic profile.
| Liver Injury Model | Experimental Subject | Key Efficacy Findings | Proposed Mechanisms | Source Compound |
|---|---|---|---|---|
| CCl₄-Induced Acute Damage [1] [2] | BALB/c mice (in vivo) & Huh7 cells (in vitro) | ↓ Serum ALT & AST; ↑ SOD & CAT; ↓ Necrosis & Lipid Peroxidation; ↓ ROS & Caspase-3/7 | Potent free radical scavenging (confirmed by DPPH assay) | Salvia miltiorrhiza |
| CCl₄-Induced Fibrosis [3] | C57BL/6 mice | ↓ Collagen I/III & α-SMA deposition; Improved fibrosis scores | Inhibition of Piezo1 channel → ↓ Ca²⁺ influx → ↓ Macrophage ROS & Inflammation | Salvia miltiorrhiza |
| Aflatoxin-Induced NAFLD [4] | Mouse Model | (Reference compound: 10-HSA, not LA) Restored gut barrier; Improved liver energy metabolism & detoxification; Normalized bile acids | Activation of PPARα signaling pathway | Lactobacillus (Gut Bacteria) |
To help you evaluate the quality of the evidence, here are the methodologies from the key studies on this compound.
This study investigated the anti-oxidative and hepatoprotective effects of LA in vitro and in vivo [1] [2].
This study explored the anti-fibrotic mechanism of LA, focusing on the Piezo1 channel [3].
The hepatoprotective effect of this compound is primarily mediated through the inhibition of the mechanosensitive Piezo1 channel, which leads to reduced oxidative stress and inflammation. This mechanism is illustrated below.
As the diagram shows, LA binds to and inhibits the Piezo1 channel. This inhibition blocks the downstream cascade involving calcium influx, macrophage activation, and release of ROS and inflammatory factors, ultimately preventing the activation of hepatic stellate cells and the development of liver fibrosis [3]. Furthermore, LA has demonstrated direct antioxidant activity by scavenging free radicals and reducing CCl₄-induced oxidative stress in hepatocytes [1].